Nitrofurantoin monohydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O5.H2O/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);1H2/b9-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBPVLAHAVEISO-JSGFVSQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67-20-9 (Parent) | |
| Record name | Nitrofurantoin monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70169092 | |
| Record name | Nitrofurantoin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17140-81-7 | |
| Record name | Nitrofurantoin monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrofurantoin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | NITROFURANTOIN MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1QI2CQQ1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Chemical Derivatization of Nitrofurantoin Monohydrate
Established Synthetic Routes for Nitrofurantoin (B1679001)
The traditional synthesis of nitrofurantoin involves a multi-step process. A common industrial route begins with the synthesis of 1-aminohydantoin (B1197227). This precursor is typically prepared from reactants such as hydrazine (B178648) hydrate (B1144303), urea, and acetone, or through the reaction of semicarbazones with ethyl monochloroacetate in the presence of a base. google.comresearchgate.net
The final and key step in the synthesis is the condensation reaction between 1-aminohydantoin (or its hydrochloride salt) and 5-nitro-2-furaldehyde (B57684). acs.org This reaction forms the characteristic N-acylhydrazone linkage that defines the nitrofurantoin molecule. acs.orgrsc.org An alternative starting material for the furan (B31954) component is 5-nitrofurfural diethyl ester, which is first hydrolyzed to 5-nitro-2-furaldehyde before the condensation step. google.com
Table 1: Key Reactants in Established Nitrofurantoin Synthesis
| Precursor for Hydantoin (B18101) Ring | Precursor for Nitrofuran Moiety | Final Reaction Type |
|---|---|---|
| 1-Aminohydantoin Hydrochloride | 5-Nitro-2-furaldehyde | Condensation |
Precursor Chemistry and Reaction Mechanisms
The core reaction for forming nitrofurantoin is the acid-catalyzed condensation between an N-acylhydrazide (1-aminohydantoin) and an aldehyde (5-nitro-2-furaldehyde). rsc.org The synthesis of the 1-aminohydantoin precursor itself involves several key transformations. One pathway starts with the reaction of hydrazine with chloroacetic acid to form hydrazinoacetic acid. youtube.com This intermediate is then reacted with potassium cyanate, followed by cyclization with acid to yield the hydantoin ring structure. youtube.com
Computational studies using density functional theory (DFT) have been employed to elucidate the detailed mechanism of the final condensation step. rsc.org These studies analyze the reaction under both solution and mechanochemical conditions, providing insights into the transition states and energy barriers of the reaction pathway. The mechanism confirms the formation of a carbinolamine intermediate, which then dehydrates to form the final imine (or hydrazone) product.
The antimicrobial mechanism of nitrofurantoin is also rooted in its chemical reactivity. It functions as a prodrug that is activated within bacterial cells. nih.govfrontiersin.org Bacterial flavoproteins, specifically nitroreductases (like nfsA and nfsB), reduce the 5-nitro group of the molecule. nih.govfrontiersin.orghres.ca This reduction generates a series of highly reactive electrophilic intermediates, including nitroso and hydroxylamine (B1172632) species. nih.gov These reactive molecules are non-specific and can damage multiple cellular targets, including ribosomal proteins, DNA, and enzymes involved in the citric acid cycle, thereby inhibiting vital cellular processes and leading to bacterial cell death. nih.govhres.cadrugbank.compatsnap.com
Exploration of Novel Synthetic Methodologies
In response to the growing need for greener and more efficient chemical processes, novel synthetic methods for nitrofurantoin have been developed. These approaches aim to reduce solvent waste, energy consumption, and the need for purification steps.
One significant advancement is the use of mechanochemistry, specifically twin-screw extrusion (TSE). acs.org This solvent-free, continuous synthesis method involves the reaction of 1-aminohydantoin hydrochloride with 5-nitro-2-furaldehyde in a heated extruder. acs.org The process achieves high conversion rates and yields pure product without the need for post-reaction work-up, representing a significant improvement over traditional solution-based methods. acs.orgmdpi.com
Table 2: Comparison of Synthetic Methodologies for Nitrofurantoin
| Methodology | Key Features | Advantages |
|---|---|---|
| Traditional Synthesis | Solution-based, multi-step process | Well-established and understood |
| Mechanochemistry (TSE) | Solvent-free, continuous process, uses mechanical force | Reduced waste, high yield, no purification needed, energy-efficient. acs.orgmdpi.com |
Another environmentally benign approach involves a gram-scale mechanochemical procedure using milling devices. This method is notable for being entirely free of solvents and bases, generating minimal waste and producing high yields of pure compounds directly. mdpi.com
Design and Synthesis of Nitrofurantoin Monohydrate Derivatives
The chemical structure of nitrofurantoin offers several sites for modification to create derivatives with altered properties. Research in this area focuses on probing the mechanism of action, improving delivery, and expanding the therapeutic potential of the nitrofuran scaffold.
Structural Modifications for Mechanistic Probing
To better understand structure-activity relationships, researchers have synthesized various nitrofurantoin analogues. A common strategy involves nucleophilic substitution at the N-3 position of the hydantoin ring. sci-hub.sesci-hub.se By reacting nitrofurantoin with various n-alkyl or benzyl (B1604629) bromides in the presence of a base like triethylamine (B128534) (TEA), a series of N-3 substituted derivatives can be produced. sci-hub.sesci-hub.se
These structural modifications are designed to alter properties like lipophilicity. nih.gov For example, introducing long aliphatic chains at the N-3 position was found to enhance anti-mycobacterial activity, identifying a derivative with an eight-carbon chain that was 30-fold more potent than the parent drug against Mycobacterium tuberculosis. nih.gov
Prodrug Strategies for Targeted Delivery Research
While nitrofurantoin itself is a prodrug, further modifications have been explored to enhance its pharmacological profile. acs.org The primary goals of these prodrug strategies are to overcome poor membrane penetration and improve targeting. nih.gov
One approach involves creating analogues with improved lipophilicity to better cross host cell membranes. nih.gov A high-throughput screen designed to find new prodrug antimicrobials identified a nitrofurazone (B1679002) analog of nitrofurantoin, named ADC111, which showed greater activity against E. coli and lower toxicity than the parent compound. nih.govmdpi.com This validates the strategy of modifying the nitrofuran scaffold to develop superior prodrugs. nih.gov
Conjugate Chemistry and Bioconjugation Studies
Conjugating nitrofurantoin to other bioactive molecules is a promising strategy to create hybrid compounds with novel or enhanced activities. This approach of molecular hybridization aims to combine the therapeutic attributes of two different pharmacophores into a single molecule. wiley.com
One example is the synthesis of nitrofurantoin-triazole hybrids. This was achieved through a multi-step process that includes nucleophilic substitution and a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") reaction. researchgate.net These hybrids were investigated for antileishmanial activity, demonstrating the potential to repurpose the nitrofurantoin scaffold for other infectious diseases. researchgate.net Similarly, molecular hybrids of nitrofurantoin and isatin (B1672199) have been synthesized and shown to possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA). wiley.com
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula | Key Role/Mention |
|---|---|---|
| 1-Aminohydantoin | C3H5N3O2 | Precursor in nitrofurantoin synthesis. acs.org |
| 1-Aminohydantoin Hydrochloride | C3H6ClN3O2 | Reactant in novel synthesis methods. acs.org |
| 5-Nitro-2-furaldehyde | C5H3NO4 | Key precursor for the nitrofuran moiety. acs.org |
| 5-Nitrofurfural Diethyl Ester | C9H13NO5 | Alternative starting material for the furan component. google.com |
| Acetone | C3H6O | Reactant in a traditional synthesis of 1-aminohydantoin. google.com |
| Benzyl Bromide | C7H7Br | Reagent for synthesizing N-3 derivatives. sci-hub.sesci-hub.se |
| Chloroacetic Acid | C2H3ClO2 | Precursor for 1-aminohydantoin synthesis. youtube.com |
| Ethyl Monochloroacetate | C4H7ClO2 | Reactant in a synthesis of 1-aminohydantoin. researchgate.net |
| Hydrazine Hydrate | H6N2O | Reactant in a traditional synthesis of 1-aminohydantoin. google.com |
| Hydrazinoacetic Acid | C2H6N2O2 | Intermediate in 1-aminohydantoin synthesis. youtube.com |
| Isatin | C8H5NO2 | Moiety used in molecular hybrids with nitrofurantoin. wiley.com |
| Nitrofurantoin | C8H6N4O5 | The parent active pharmaceutical ingredient. nih.gov |
| This compound | C8H8N4O6 | The hydrated form of the compound. nih.gov |
| Potassium Cyanate | CHNO.K | Reagent in 1-aminohydantoin synthesis. youtube.com |
| Triethylamine (TEA) | C6H15N | Base used in the synthesis of derivatives. sci-hub.se |
Molecular and Cellular Mechanisms of Action of Nitrofurantoin Monohydrate
Enzymatic Activation by Bacterial Flavoproteins
The antimicrobial activity of nitrofurantoin (B1679001) is dependent on its reduction by bacterial enzymes. trc-p.nlnih.gov This process is significantly more rapid in bacterial cells than in mammalian cells, contributing to its selective toxicity. wikipedia.orgpatsnap.com
Role of Nitroreductases (NfsA and NfsB)
The primary enzymes responsible for the activation of nitrofurantoin in bacteria such as Escherichia coli are two oxygen-insensitive nitroreductases, designated NfsA and NfsB. plos.orgnih.govasm.org These flavoproteins utilize NAD(P)H as a source of electrons to catalyze the reduction of the nitro group on the nitrofurantoin molecule. nih.govnih.gov NfsA is considered the major nitroreductase in this process, with mutations in the nfsA gene being the primary cause of initial resistance. asm.orgresearchgate.netoup.com Subsequent mutations in the nfsB gene can lead to higher levels of resistance. asm.orgresearchgate.net These enzymes are FMN-containing proteins. nih.govnih.gov
| Enzyme | Function | Role in Nitrofurantoin Activation |
| NfsA | Major oxygen-insensitive nitroreductase | Catalyzes the primary reduction of nitrofurantoin to its active form. asm.org |
| NfsB | Minor oxygen-insensitive nitroreductase | Contributes to nitrofurantoin reduction; mutations lead to increased resistance. asm.org |
Generation of Reactive Intermediates
The enzymatic reduction of nitrofurantoin's nitro group by NfsA and NfsB generates a series of highly reactive and unstable intermediates. fda.govtrc-p.nlnih.gov These intermediates include nitro-anion-free radicals and hydroxylamine (B1172632). nih.gov The formation of these electrophilic molecules is central to the drug's toxicity, as they are capable of non-specifically attacking various cellular components. nih.govnih.gov This process can also lead to the production of reactive oxygen species (ROS), such as superoxide, which further contributes to cellular damage. patsnap.comresearchgate.net
Differential Activity in Bacterial vs. Mammalian Cells (Mechanistic Basis)
A key feature of nitrofurantoin monohydrate is its selective toxicity, exerting a much greater effect on bacterial cells than on mammalian cells. wikipedia.org The mechanistic basis for this selectivity lies in the differential rate of metabolic activation of the drug.
Nitrofurantoin is a prodrug that requires reduction of its nitro group to form the reactive intermediates responsible for its antibacterial activity. nih.gov This reduction is efficiently catalyzed by bacterial flavoproteins known as nitroreductases. wikipedia.org In many susceptible bacteria, such as Escherichia coli, these enzymes, particularly the oxygen-insensitive nitroreductases NfsA and NfsB, rapidly convert nitrofurantoin into its cytotoxic forms. nih.govnih.gov The presence and high activity of these nitroreductases ensure that toxic concentrations of the reactive intermediates are quickly reached inside the bacterial cell. wikipedia.org
In contrast, mammalian cells lack these specific and efficient nitroreductases. frontiersin.org While mammalian cells do possess some reductase enzymes, such as the NAD(P)H:quinone oxidoreductase (NQO1), they are significantly less effective at reducing nitrofurantoin. bham.ac.uk Consequently, the activation of the drug is much slower in mammalian cells, and the formation of damaging reactive intermediates occurs at a negligible rate. wikipedia.org This disparity in activation speed is the fundamental reason for the compound's selective antibacterial action, allowing it to target pathogens while having a minimal effect on host cells.
| Feature | Bacterial Cells (e.g., E. coli) | Mammalian Cells |
|---|---|---|
| Primary Reductase(s) | Nitroreductases (NfsA, NfsB) | NQO1 (DT-diaphorase) and other less specific reductases |
| Activation of Nitrofurantoin | Rapid and efficient | Slow and inefficient |
| Generation of Reactive Intermediates | High concentration achieved quickly | Negligible concentration |
| Resulting Cellular Effect | High toxicity, leading to cell death | Low to no toxicity |
Investigations into Specific Biochemical Pathway Inhibitions
Beyond the broad disruption of major cellular processes, research has identified specific biochemical pathways that are inhibited by the activated form of this compound. A notable finding is the inhibition of inducible enzyme synthesis at concentrations of nitrofurantoin that are too low to affect total protein synthesis. nih.govnih.gov
Studies have demonstrated that in bacteria such as E. coli and Klebsiella aerogenes, low concentrations of nitrofurantoin specifically block the synthesis of enzymes like β-galactosidase and galactokinase. nih.govscribd.com This suggests a more targeted interaction at sub-lethal concentrations, potentially with the regulatory mechanisms or the initial stages of transcription and translation of specific operons.
At higher, bactericidal concentrations, the inhibition becomes much broader. The highly reactive electrophilic intermediates attack ribosomal proteins non-specifically, leading to a complete cessation of protein synthesis. nih.gov This multifaceted attack on numerous vital pathways is a hallmark of nitrofurantoin's mechanism and is thought to be a primary reason for the low rate of acquired bacterial resistance. nih.gov
| Pathway/Process | Specific Target/Effect | Effective Concentration | Reference |
|---|---|---|---|
| Inducible Enzyme Synthesis | Inhibition of β-galactosidase and galactokinase synthesis | Low concentrations | nih.govscribd.com |
| Pyruvate Metabolism | Inhibition of acetyl-CoA synthesis from pyruvate | Bactericidal concentrations | wikipedia.org |
| Protein Synthesis (Total) | Non-specific attack on ribosomal proteins | Higher/bactericidal concentrations | nih.gov |
| DNA and RNA Synthesis | Damage to nucleic acids by reactive intermediates | Bactericidal concentrations | drugbank.comwikipedia.org |
Mechanisms of Antimicrobial Resistance to Nitrofurantoin Monohydrate
Genetic Determinants of Resistance
The primary basis for nitrofurantoin (B1679001) resistance lies in genetic alterations that prevent the conversion of the prodrug into its active, cytotoxic form. These changes typically involve mutations or inactivation of specific bacterial genes.
The most significant mechanism of nitrofurantoin resistance involves mutations in the nfsA and nfsB genes. nih.govmdpi.com These genes encode the oxygen-insensitive nitroreductases, NfsA and NfsB, which are bacterial flavoproteins responsible for reducing nitrofurantoin into reactive intermediates. hres.ca These intermediates are the active form of the drug, which then damage bacterial DNA, ribosomes, and other crucial cellular components. hres.canih.gov
Loss-of-function mutations in these genes prevent this activation step, rendering the drug ineffective. nih.gov Resistance often develops in a stepwise fashion, where an initial mutation in nfsA is followed by a subsequent mutation in nfsB, leading to high-level clinical resistance. mdpi.complos.org While mutations in either gene alone can confer small increases in resistance, mutations in both are typically required for clinically significant resistance. plos.org These genetic alterations can include point mutations (missense), nonsense mutations that introduce a premature stop codon, and frameshift mutations. nih.govnih.gov Several specific amino acid substitutions in both NfsA and NfsB have been identified in resistant clinical isolates. nih.govasm.org
Table 1: Examples of Resistance-Conferring Mutations in Nitroreductase Genes of E. coli
| Gene | Mutation Type | Specific Alteration | Consequence |
| nfsA | Missense | R203C, H11Y, W212R, A112E | Reduced or abolished enzyme activity. nih.govasm.org |
| nfsA | Frameshift | Δg638 | Production of a truncated, non-functional protein. nih.gov |
| nfsA | Nonsense | Premature stop codon | Production of a truncated, non-functional protein. nih.gov |
| nfsB | Missense | F84S, P45S, R121C, Q142H | Reduced or abolished enzyme activity. nih.govasm.org |
| nfsB | Nonsense | W94Stop, E197Stop | Production of a truncated, non-functional protein. nih.gov |
| nfsB | Deletion | ΔnfsB locus | Complete loss of the gene and its function. nih.gov |
A secondary, less common genetic mechanism involves mutations in the ribE gene. nih.gov The ribE gene encodes 6,7-dimethyl-8-ribityllumazine (B135004) synthase, an essential enzyme in the bacterial pathway for synthesizing riboflavin (B1680620). nih.govnih.gov Riboflavin is the precursor to flavin mononucleotide (FMN), which serves as a critical cofactor for the NfsA and NfsB nitroreductases. nih.govkarger.com
Deletions or mutations in the ribE gene can disrupt the production of FMN. nih.gov Without an adequate supply of this cofactor, the nitroreductases cannot function efficiently, even if the nfsA and nfsB genes themselves are not mutated. nih.govmdpi.com This leads to decreased activation of nitrofurantoin and subsequent resistance. nih.gov A specific 12-nucleotide deletion in ribE, resulting in the loss of four amino acids (TKAG), has been identified in laboratory-selected resistant E. coli strains. nih.govbiorxiv.org While documented, mutations in ribE appear to be a much rarer cause of resistance in clinical isolates compared to direct mutations in the nitroreductase genes. nih.gov
Another established mechanism for conferring nitrofurantoin resistance is the inactivation of the nfsA and nfsB genes by mobile genetic elements known as insertion sequences (IS). nih.govbiorxiv.org These short segments of DNA can move within the bacterial genome and integrate themselves into genes, thereby disrupting the gene's coding sequence and leading to a non-functional protein product. nih.govresearchgate.net
The interruption of nfsA or nfsB by an IS element is a definitive "knockout" mutation. biorxiv.org Studies have identified various IS elements, such as IS1, IS26, and IS10R-like sequences, physically inserted within the nfsA and nfsB genes of nitrofurantoin-resistant clinical isolates. nih.govnih.gov This form of gene inactivation is a common cause of high-level resistance, as it completely prevents the production of functional nitroreductase enzymes. karger.combiorxiv.org
Mutations Affecting Riboflavin Biosynthesis (ribE gene)
Efflux Pump Mechanisms and Their Contribution to Resistance
While the primary resistance strategies involve inactivating the drug's activation pathway, another mechanism involves actively pumping the drug out of the bacterial cell.
The OqxAB efflux pump, a member of the Resistance-Nodulation-Division (RND) family, has been identified as a contributor to nitrofurantoin resistance. mdpi.comnih.gov This pump is capable of exporting a wide range of substrates, including nitrofurantoin, from the cytoplasm. jidc.org The genes encoding this pump, oqxAB, are often found on plasmids, making them transferable between bacteria. nih.gov
The presence of the oqxAB genes alone may only confer intermediate resistance. However, their contribution becomes particularly significant when present in a bacterium that also has mutations in its nitroreductase genes. nih.gov The combination of reduced drug activation (from nfsA mutations) and increased drug expulsion (from OqxAB) can lead to high-level, clinically significant resistance. nih.govnih.gov Studies have shown that removing the oqxAB-carrying plasmid from resistant E. coli isolates results in a marked decrease in the minimum inhibitory concentration (MIC) of nitrofurantoin. nih.gov In Klebsiella pneumoniae, both the AcrAB and OqxAB efflux pumps have been shown to contribute to nitrofurantoin resistance. nih.gov However, the prevalence and importance of oqxAB can vary, as some studies of resistant isolates have not detected these genes, indicating this mechanism is a complementary, rather than universal, cause of resistance. nih.govtandfonline.com
Table 2: Contribution of Efflux Pumps to Nitrofurantoin Resistance
| Efflux Pump System | Gene(s) | Bacterial Species | Role in Resistance |
| OqxAB | oqxAB | E. coli, K. pneumoniae | Contributes to resistance by actively expelling nitrofurantoin. Often plasmid-mediated and enhances resistance, especially when combined with nfsA/nfsB mutations. nih.govnih.govjidc.org |
| AcrAB-TolC | acrAB | K. pneumoniae | Overexpression contributes to resistance, often in conjunction with OqxAB. nih.gov |
Biochemical Pathways Leading to Reduced Susceptibility
The biochemical basis of nitrofurantoin resistance is a direct consequence of the genetic mutations described above. The drug's efficacy is entirely dependent on its intracellular reduction to highly reactive electrophilic intermediates. eur.nl These intermediates disrupt multiple vital biochemical processes simultaneously, including the citric acid cycle, protein synthesis, and nucleic acid synthesis, by altering or inactivating bacterial macromolecules. hres.caeur.nl
Therefore, the principal biochemical pathway leading to reduced susceptibility is the inhibition of nitrofurantoin activation . This occurs through two main routes:
Loss of Nitroreductase Activity: Mutations or inactivation of the NfsA and NfsB enzymes mean the cell loses its ability to perform the necessary reduction of the nitro group on the furan (B31954) ring. mdpi.comuantwerpen.be Without this biochemical conversion, the drug remains in its inert prodrug form and cannot exert its toxic effects. nih.gov
Cofactor Depletion: Disruption of the riboflavin biosynthesis pathway due to ribE mutations leads to a scarcity of the FMN cofactor. nih.gov This biochemically "starves" the nitroreductase enzymes, rendering them inactive even if the enzymes themselves are structurally sound. nih.gov
In essence, resistant bacteria survive by failing to carry out the very biochemical reaction that would otherwise lead to their demise. The multi-target nature of the activated drug may explain why resistance rates have remained relatively low; multiple simultaneous mutations to all target macromolecules would likely be lethal to the bacteria. hres.ca Resistance, therefore, has evolved by targeting the common activation pathway.
Evolution and Epidemiology of Resistance (Molecular Perspective)
The evolution of resistance to nitrofurantoin is a multifaceted process primarily driven by chromosomal mutations rather than the horizontal acquisition of resistance genes. The molecular epidemiology of nitrofurantoin resistance is characterized by the slow emergence and low prevalence of resistant strains, which is largely attributed to the stepwise nature of the required genetic alterations and an associated fitness cost in the resistant bacteria. nih.govmicrobiologyresearch.orgresearchgate.netresearchgate.netnih.govbiorxiv.org
The principal mechanism of high-level resistance involves the sequential inactivation of two chromosomally encoded oxygen-insensitive nitroreductases, NfsA and NfsB. researchgate.netnih.govnih.gov These enzymes are responsible for activating nitrofurantoin into its toxic, reactive intermediates within the bacterial cell. biorxiv.orgnih.gov Loss-of-function mutations in the genes encoding these enzymes, nfsA and nfsB, prevent this activation, rendering the drug ineffective. researchgate.nettandfonline.com
Evolutionary studies and genetic surveillance have revealed a distinct and ordered pathway for these mutations. The initial step is typically a mutation in the nfsA gene. researchgate.netbiorxiv.org This first-step mutation confers an intermediate level of resistance. biorxiv.org Subsequent mutations in the nfsB gene are then required to achieve high-level clinical resistance. researchgate.net This two-step evolutionary path is supported by the observation that isolates with only nfsA mutations are found, but the reverse (nfsB mutated, nfsA wild-type) is seldom seen. researchgate.netbiorxiv.org
Mutations in another chromosomal gene, ribE, which encodes 6,7-dimethyl-8-ribityllumazine synthase, have also been associated with reduced nitrofurantoin susceptibility. nih.govnih.gov This enzyme is involved in the riboflavin biosynthesis pathway, and its alteration may impact the availability of flavin mononucleotide (FMN), a cofactor for the nitroreductases. tandfonline.comdovepress.com However, mutations in ribE are generally considered to contribute to lower levels of resistance compared to the inactivation of nfsA and nfsB. tandfonline.com
While chromosomal mutations are the leading cause of resistance, the mobile gene complex oqxAB, which encodes a multidrug efflux pump, has been associated with reduced susceptibility to nitrofurantoin. nih.govhku.hk This plasmid-mediated mechanism can contribute to resistance and facilitate the selection of strains with high-level resistance. hku.hk However, large-scale genomic surveys in some regions have found the oqxAB complex to be relatively rare in nitrofurantoin-resistant E. coli isolates, reinforcing the primacy of nitroreductase inactivation. nih.govnih.govnih.gov
From an epidemiological standpoint, nitrofurantoin-resistant E. coli isolates show considerable genetic diversity, belonging to various sequence types (STs), including clinically significant clones like ST131, ST73, and ST405. nih.gov The emergence of resistance appears to occur independently in different lineages rather than through the clonal spread of a single resistant strain. tandfonline.com This suggests that the selective pressure of antibiotic use drives the parallel evolution of resistance in susceptible populations. The low global prevalence of resistance is partly explained by a fitness cost associated with the resistance mutations, where resistant strains may exhibit slower growth rates compared to their susceptible counterparts in the absence of the antibiotic. researchgate.netnih.gov
Table 1: Key Genes and Mutations in Nitrofurantoin Resistance
| Gene | Function | Role in Resistance | Common Alterations | Resulting Phenotype |
| nfsA | Major oxygen-insensitive nitroreductase | Primary target for resistance; its inactivation is often the first step. | Loss-of-function mutations (e.g., frameshift, nonsense, missense), gene inactivation by insertion sequences. nih.govnih.govnih.gov | Intermediate to high-level resistance. biorxiv.org |
| nfsB | Minor oxygen-insensitive nitroreductase | Second target for resistance; inactivation typically follows nfsA mutation. | Loss-of-function mutations (e.g., frameshift, stop codons), gene deletion. nih.govnih.gov | Contributes to high-level resistance when nfsA is also inactivated. researchgate.net |
| ribE | Lumazine synthase (riboflavin biosynthesis) | Alterations can contribute to resistance, possibly by affecting cofactor availability for nitroreductases. | Deleterious substitutions (e.g., G85C, D203E). nih.govtandfonline.com | Low-level resistance or contributes to higher resistance in combination with other mutations. tandfonline.com |
| oqxAB | RND-family multidrug efflux pump | Actively pumps nitrofurantoin out of the cell. | Plasmid-mediated acquisition and presence of the gene complex. hku.hk | Reduced susceptibility; can facilitate selection for high-level resistance. hku.hk |
In Vitro Studies on Cross-Resistance and Collateral Sensitivity
In vitro studies have been crucial in delineating the spectrum of activity of nitrofurantoin against bacteria resistant to other antimicrobials, revealing important phenomena of cross-resistance and collateral sensitivity.
Cross-Resistance: Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. Within the nitrofuran class of antibiotics, cross-resistance has been clearly demonstrated. Studies involving uropathogenic Escherichia coli have shown that resistance to nitrofurantoin is predictive of resistance to furazidin, another nitrofuran derivative. nih.govmdpi.com In vitro susceptibility testing on clinical isolates established a positive correlation between the minimum inhibitory concentrations (MICs) of nitrofurantoin and furazidin. mdpi.comresearchgate.net This indicates that the primary resistance mechanisms, namely the inactivation of nitroreductases nfsA and nfsB, are effective against different compounds within the same chemical class. nih.gov
Collateral Sensitivity: Collateral sensitivity is an evolutionary trade-off where the development of resistance to one antibiotic leads to increased susceptibility to another. plos.orgu-szeged.hu Nitrofurantoin is frequently involved in such interactions, often becoming more potent against bacteria that have acquired resistance to other drug classes. nih.gov This phenomenon holds significant therapeutic potential, suggesting that antibiotic cycling or combination therapies could be designed to exploit these evolutionary trade-offs. u-szeged.hu
In vitro research has identified several instances of collateral sensitivity involving nitrofurantoin:
Resistance to Aminoglycosides, Fluoroquinolones, and Trimethoprim: Studies have shown that E. coli strains that acquire resistance to aminoglycosides or the fluoroquinolone ciprofloxacin (B1669076) can exhibit increased sensitivity to nitrofurantoin. u-szeged.hukarger.com Similarly, trimethoprim-resistant mutants, particularly those with mutations in the phoPQ regulatory system selected at higher temperatures, have shown significant collateral sensitivity to nitrofurantoin. asm.org
Resistance to Tigecycline (B611373) and Mecillinam (B1665348): A prominent example involves resistance to the glycylcycline antibiotic tigecycline. E. coli mutants with a defective lon protease gene are resistant to tigecycline but become hypersensitive to nitrofurantoin. plos.orgnih.gov The mechanism involves the accumulation of the SulA protein, which is normally degraded by the Lon protease. SulA is part of the SOS DNA repair response, which is induced by nitrofurantoin-mediated DNA damage. In lon mutants, the inability to degrade SulA locks the cell in a non-dividing state, enhancing the drug's lethal effect. plos.orgnih.gov Similarly, resistance to mecillinam via mutations in the spoT gene can lead to increased expression of the nitroreductase NfsB, resulting in enhanced activation of nitrofurantoin and thus greater sensitivity. nih.gov
These findings highlight that the genetic path to resistance against one antibiotic can inadvertently create vulnerabilities to another, with nitrofurantoin being a key beneficiary of these trade-offs.
Table 2: In Vitro Cross-Resistance and Collateral Sensitivity with Nitrofurantoin
| Interaction Type | Antibiotic Class (Example) | Resistance Mechanism | Effect on Nitrofurantoin Susceptibility | Underlying Molecular Basis |
| Cross-Resistance | Nitrofurans (Furazidin) | Inactivation of nfsA/nfsB nitroreductases | Decreased (Resistance) | The same mechanism of enzymatic inactivation is effective against both nitrofuran compounds. nih.gov |
| Collateral Sensitivity | Glycylcyclines (Tigecycline) | lon protease gene mutation | Increased (Hypersensitivity) | Inability to degrade SulA protein, leading to cell cycle arrest during the nitrofurantoin-induced SOS response. plos.orgnih.gov |
| Collateral Sensitivity | Penicillins (Mecillinam) | spoT gene mutation | Increased (Sensitivity) | Increased expression of the nitroreductase enzyme NfsB, leading to more efficient activation of nitrofurantoin. nih.gov |
| Collateral Sensitivity | Fluoroquinolones (Ciprofloxacin) | gyrA gene mutation | Increased (Sensitivity) | Alterations in DNA topoisomerase can unexpectedly increase susceptibility to DNA-damaging agents like nitrofurantoin. u-szeged.hu |
| Collateral Sensitivity | Aminoglycosides | Various | Increased (Sensitivity) | Observed in collateral sensitivity network analyses; specific mechanisms can vary. karger.com |
| Collateral Sensitivity | Dihydrofolate Reductase Inhibitors (Trimethoprim) | phoPQ mutation | Increased (Sensitivity) | Mutations in the PhoPQ two-component regulatory system can alter the cell's response and sensitivity to nitrofurantoin. asm.org |
Solid State Chemistry and Pharmaceutical Material Science of Nitrofurantoin Monohydrate
Polymorphism and Pseudopolymorphism of Nitrofurantoin (B1679001)
Nitrofurantoin exists in several crystalline modifications, which are broadly categorized as anhydrous polymorphs and hydrated forms (pseudopolymorphs). tandfonline.comtandfonline.comscite.ai These different forms arise from variations in the arrangement of molecules in the crystal lattice and the inclusion of solvent molecules, such as water. tandfonline.com Six distinct crystalline modifications have been identified: two anhydrous polymorphs, two monohydrates, a dimethylformamide (DMF) solvate, and a dimethyl sulfoxide (B87167) (DMSO) solvate. tandfonline.comtandfonline.com
Nitrofurantoin has two known anhydrous polymorphic forms, designated as α and β. scite.airesearchgate.netnih.gov The β-polymorph is the commercially available and thermodynamically stable form at room temperature. researchgate.netmdpi.commdpi.com The α-polymorph can be obtained through specific crystallization conditions, such as using certain alcoholic solvents or crystallization additives. researchgate.net
The characterization of these forms relies on various analytical techniques, with X-ray powder diffraction (XRPD) being a primary method for identification. tandfonline.com The XRPD patterns for the α and β forms show distinct peaks, allowing for their differentiation. tandfonline.com Thermal analysis methods, such as differential scanning calorimetry (DSC), also reveal differences. The α-polymorph melts at approximately 268°C, while the β-polymorph melts at a slightly higher temperature of 270°C. tandfonline.com
Table 1: Crystallographic and Thermal Properties of Nitrofurantoin Anhydrate Forms
| Property | α-Polymorph | β-Polymorph |
| Crystal System | Triclinic scite.ai | Monoclinic mdpi.com |
| Space Group | P1 scite.ai | P2₁/c mdpi.com |
| Melting Point | ~268°C tandfonline.com | ~270°C tandfonline.com |
This table summarizes key physical characteristics of the α and β anhydrous polymorphs of nitrofurantoin.
In addition to the anhydrous forms, nitrofurantoin can exist as two distinct monohydrate forms, known as Form I and Form II. scite.airesearchgate.net These are pseudopolymorphs, where water molecules are incorporated into the crystal structure. tandfonline.com The presence of water molecules plays a crucial role in stabilizing the crystal lattice through hydrogen bonding. scite.ai
The two monohydrate forms can be differentiated by their unique XRPD patterns and thermal behaviors. tandfonline.comjst.go.jp Monohydrate Form I becomes opaque at around 108°C upon heating and melts between 272-273°C. tandfonline.com Monohydrate Form II shows similar changes at higher temperatures, becoming opaque at 128°C and melting at 271°C. tandfonline.com The dehydration of the monohydrate form upon heating is a key characteristic, with a loss of one mole of water per mole of nitrofurantoin. jst.go.jp The anhydrate form can readily convert to the less soluble monohydrate form during dissolution, which can impact its bioavailability. researchgate.net
Theoretical modeling using density functional theory has been employed to understand the vibrational modes of both monohydrate forms. acs.orgacs.org Raman spectroscopy, particularly in the low-frequency region, has proven effective in monitoring the dehydration process of monohydrate Form II under isothermal conditions. acs.org
Table 2: Thermal Behavior of Nitrofurantoin Monohydrate Forms
| Form | Onset of Opacity (°C) | Melting Range (°C) |
| Monohydrate I | 108 tandfonline.com | 272-273 tandfonline.com |
| Monohydrate II | 128 tandfonline.com | 271-273 tandfonline.com |
This table outlines the distinct thermal properties observed for the two monohydrate forms of nitrofurantoin.
Beyond hydrates, nitrofurantoin can form solvates with other solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). tandfonline.comtandfonline.com These are crystalline solids that incorporate solvent molecules into their lattice structure. The formation of solvates is dependent on the interactions between the drug and solvent molecules, with stronger drug-solvent interactions than drug-drug interactions favoring solvate formation. researchgate.net
The crystal structure of the nitrofurantoin-DMF solvate (1:1) reveals that the two molecules are linked by N-H···O hydrogen bonds, forming distinct bimolecular units. scispace.com Similarly, studies on solvates with various pyridyl bases have shown the prevalence of N-H···N heterosynthons between the imide group of nitrofurantoin and the pyridyl nitrogen of the solvent. rsc.org
Thermal analysis of these solvates demonstrates their stability and stoichiometry. rsc.org Upon heating, the solvates typically undergo desolvation, losing the incorporated solvent molecules. researchgate.netrsc.org For instance, several nitrofurantoin-picoline solvates yield the anhydrous β-form of nitrofurantoin upon desolvation. rsc.org Interestingly, the desolvation of certain co-crystal solvates can lead to the formation of novel anhydrous co-crystals, presenting an alternative route for their preparation. rsc.org
Characterization of Monohydrate Forms (I and II)
Crystal Engineering and Cocrystallization Research
Crystal engineering has emerged as a significant strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs) like nitrofurantoin, which suffers from low aqueous solubility. nih.govunife.it By forming multi-component crystals, such as cocrystals, it is possible to improve properties like solubility and stability. acs.org
The design of nitrofurantoin cocrystals is guided by the principles of supramolecular chemistry, particularly the formation of reliable hydrogen-bonding motifs, known as synthons. nih.govnih.gov The nitrofurantoin molecule possesses both hydrogen bond donor (the imide N-H group) and multiple acceptor sites, making it a suitable candidate for cocrystallization with various coformers. mdpi.commdpi.com
The selection of coformers is a critical step in cocrystal design. nih.gov Coformers are chosen based on their ability to form robust intermolecular interactions, typically hydrogen bonds, with the API. nih.gov Knowledge-based methods, considering factors like functional groups and pKa values, are employed to select potential coformers. nih.gov For nitrofurantoin, coformers containing functional groups like carboxylic acids, amides, and pyridyls have been successfully used to form cocrystals. rsc.orgresearchgate.net For example, the N-H···N heterosynthon is a recurring motif in cocrystals with pyridyl-containing coformers. rsc.org
The choice of coformer significantly influences the resulting crystal packing of the nitrofurantoin cocrystal and its stability, particularly with respect to hydration. mdpi.compermegear.com The formation of multicomponent crystals with highly soluble coformers is a promising approach to enhance the solubility and dissolution rate of nitrofurantoin. mdpi.com
However, the tendency of nitrofurantoin to hydrate (B1144303) can also be observed in its cocrystals. mdpi.com The imbalance between the number of hydrogen bond donors and acceptors in the nitrofurantoin molecule is thought to contribute to this hydration tendency. mdpi.com Studies have shown that some nitrofurantoin cocrystals, for instance with L-arginine, melamine, and 4-aminopyridine (B3432731), can form hydrates. mdpi.comnih.gov
The coformer can also alter the solubility of nitrofurantoin. For instance, cocrystallization with isoniazid (B1672263) was found to increase the solubility of nitrofurantoin in the initial phase of dissolution. acs.org In contrast, cocrystals with bipyridyl and phenanthroline showed different effects on solubility, highlighting the specific role of the coformer in modifying the drug's properties. acs.org
Impact of Cocrystals on Dissolution Behavior (Mechanistic Studies)
The formation of cocrystals, which are crystalline structures composed of two or more molecules in the same crystal lattice, is a recognized strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs), particularly their dissolution rate. mdpi.com For nitrofurantoin, a drug with low aqueous solubility, cocrystallization has been explored as a means to enhance its dissolution profile. mdpi.comunife.itacs.orgpermegear.comresearchgate.net
The dissolution of pharmaceutical cocrystals is a complex process. A proposed mechanism involves the initial dissociation of the cocrystal into an amorphous or nanocrystalline drug state, often referred to as the "spring" effect, which temporarily increases the drug's concentration in the dissolution medium to a supersaturated level. mdpi.com Subsequently, this metastable form may transform into a more stable, less soluble form, following Ostwald's Law of Stages. mdpi.com
Studies on nitrofurantoin cocrystals have demonstrated varied impacts on its dissolution, largely dependent on the coformer used. For instance, cocrystallization of nitrofurantoin with isoniazid (ISO) resulted in a notable increase in the drug's solubility during the initial 30 minutes of dissolution. unife.itacs.org In contrast, cocrystals with phenanthroline (PHE) led to a decrease in solubility, although this reduction was less pronounced than that observed with a simple physical mixture of the two compounds. unife.itacs.org Similarly, cocrystals with 2,2′-bipyridyl (BIP) were able to counteract the solubility decrease seen in the physical mixture and led to an increased nitrofurantoin concentration. unife.itacs.org
The thermodynamic solubility of cocrystals is a critical factor. While many nitrofurantoin cocrystals exhibit higher thermodynamic solubility than the parent drug, this advantage does not always translate to improved dissolution performance. permegear.com This is often due to a rapid, solution-mediated phase transformation where the cocrystal converts to the more stable but less soluble this compound in the aqueous medium. permegear.com This incongruent dissolution has been observed for nitrofurantoin cocrystals with various coformers, including urea, L-arginine, 4-hydroxybenzoic acid, citric acid, nicotinamide, and L-proline. permegear.com
To accurately assess the thermodynamic solubility of these highly soluble cocrystals, a method determining the eutectic point, where the solution is saturated with respect to both the drug and the cocrystal, has been employed. permegear.com This approach provides a more reliable measure of the potential solubility advantage of a cocrystal.
The stability of the solubilized cocrystals is also a key consideration. Investigations into the stability of nitrofurantoin and its cocrystals in phosphate-buffered saline (PBS) at 37°C revealed that after 6 hours, nitrofurantoin converted to the orthorhombic monohydrate form. unife.itacs.org Similarly, the physical mixture with ISO and the NITRO-ISO cocrystal also showed the presence of the orthorhombic this compound after incubation. unife.itacs.org
Amorphous Solid Dispersions and Stability Research
Amorphous solid dispersions (SDs) represent another significant formulation strategy to enhance the dissolution rate and bioavailability of poorly water-soluble drugs like nitrofurantoin. researchgate.netresearchgate.netbio-integration.orgbio-integration.orgscienceopen.com This technique involves dispersing the drug in an amorphous state within a hydrophilic carrier matrix, which can lead to improved wetting, reduced particle agglomeration, and increased surface area for dissolution. scienceopen.com
Research has shown that solid dispersions of nitrofurantoin can significantly enhance its dissolution properties. researchgate.netresearchgate.netbio-integration.orgbio-integration.orgscienceopen.com In one study, a solid dispersion of nitrofurantoin with HPMC as the carrier was compared to a cocrystal with citric acid. While the cocrystal showed a greater initial dissolution rate, the solid dispersion also demonstrated improved dissolution compared to the pure drug. researchgate.net
The choice of carrier plays a crucial role in the performance of the solid dispersion. A study utilizing poloxamer 188 as the carrier in a 1:1 ratio with nitrofurantoin reported higher solubility compared to the pure drug. bio-integration.orgbio-integration.orgscienceopen.com The solubility was found to be directly related to the amount of poloxamer 188 and the trituration time used in the preparation. bio-integration.orgbio-integration.orgscienceopen.com The optimized formulation in this study exhibited a significant improvement in bioavailability. researchgate.netbio-integration.orgscienceopen.com
The stability of the amorphous state within the solid dispersion is a critical quality attribute. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are commonly used to confirm the amorphous nature of the drug within the dispersion. researchgate.netresearchgate.netbio-integration.orgbio-integration.orgscienceopen.com Studies have confirmed the decreased crystallinity and more amorphous nature of nitrofurantoin in these formulations. researchgate.netbio-integration.orgbio-integration.orgscienceopen.com Fourier-transform infrared (FTIR) spectroscopy is also employed to assess the stability of the drug and to investigate any potential interactions between the drug and the carrier, with studies generally indicating good compatibility. researchgate.netresearchgate.netbio-integration.orgbio-integration.orgscienceopen.com
| Formulation Strategy | Key Findings | Analytical Techniques | References |
| Amorphous Solid Dispersion | Enhanced dissolution and bioavailability. | XRD, DSC, FTIR | researchgate.netresearchgate.netbio-integration.orgbio-integration.orgscienceopen.com |
| Nitrofurantoin with HPMC | Improved dissolution compared to pure drug. | DSC, ATR-FTIR | researchgate.net |
| Nitrofurantoin with Poloxamer 188 | Increased solubility and bioavailability. | FTIR, XRD, DSC | researchgate.netbio-integration.orgbio-integration.orgscienceopen.com |
Dehydration Kinetics and Solid-State Transformations
The dehydration of this compound is a critical solid-state transformation that can significantly impact the stability and performance of pharmaceutical formulations. nih.govresearchgate.netacs.orgnih.govnih.govmdpi.comdaneshyari.comdatapdf.com Understanding the kinetics and mechanisms of this process is essential for controlling the solid form of the drug during manufacturing and storage. nih.gov
The dehydration of this compound II has been mechanistically studied using a variety of analytical techniques. nih.govacs.org The process is understood to initiate with random nucleation, followed by the coalescence of these nuclei as the dehydration reaction progresses. nih.gov This random nucleation is attributed to the crystal structure of the monohydrate, where water molecules are isolated, preventing a directional dehydration process. nih.gov
Upon dehydration, this compound transforms into the anhydrous β-form. nih.gov Studies utilizing low-frequency Raman spectroscopy have provided further insights into the molecular-level changes during dehydration. acs.org It has been observed that mid-frequency Raman spectroscopy detects the onset of dehydration earlier than low-frequency Raman spectroscopy, suggesting that the initial changes involve the disruption of localized molecular arrangements and hydrogen bonding within the monohydrate crystal structure. acs.org Theoretical modeling using density functional theory has supported the interpretation of these vibrational modes. acs.org
The dehydration of this compound is significantly influenced by environmental factors such as temperature, humidity, and mechanical stress. researchgate.netacs.orgresearchgate.net Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) typically show a dehydration onset at around 90°C for the pure drug. researchgate.netacs.org However, during processing, dehydration can occur at much lower temperatures. researchgate.netacs.org
Humidity plays a complex role in the dehydration process. researchgate.net At low humidity, the dehydration of this compound can lead to the formation of a non-crystalline or amorphous solid. researchgate.net In contrast, at high humidity, the dehydration process tends to result in a more crystalline anhydrous form, which is attributed to the role of water vapor in accelerating molecular mobility and facilitating the formation of hydrogen bonds between the dehydrated molecules. researchgate.net
Mechanical stress, such as that encountered during grinding or milling, can also induce dehydration. researchgate.netacs.org Polymer-assisted grinding (POLAG) has been used to investigate the stability of hydrates under mechanical stress in the presence of polymeric excipients. acs.org
During manufacturing processes like hot-melt extrusion (HME), this compound can undergo dehydration at temperatures as low as 70°C, which is significantly below its normal dehydration onset temperature. researchgate.netacs.orgnih.govmdpi.com This phenomenon is attributed to a shear-induced solution-mediated transformation. researchgate.netacs.orgnih.govdatapdf.com
In this process, the this compound dissolves in the molten polymer (e.g., polyethylene (B3416737) oxide), and then rapidly recrystallizes as the anhydrous form. researchgate.netacs.orgnih.gov This solution-mediated pathway occurs concurrently with a solid-solid transformation. researchgate.netnih.govnih.gov The balance between these competing mechanisms is influenced by both temperature and the applied shear. researchgate.netnih.govnih.gov The degree of dehydration is also affected by the drug-to-polymer ratio. researchgate.net In-line monitoring techniques, such as Raman spectroscopy, have been instrumental in studying the kinetics of these complex transformations in real-time during processing. nih.govnih.gov
| Dehydration Condition | Mechanism | Resulting Form | Key Influencing Factors | References |
| Thermal (Isothermal) | Random nucleation and growth | Anhydrous β-form | Temperature | nih.govacs.org |
| Low Humidity | Destructive-crystallization | Amorphous/non-crystalline anhydrate | Humidity | researchgate.net |
| High Humidity | Cooperative-crystallization | Crystalline anhydrate | Humidity | researchgate.net |
| Hot-Melt Extrusion | Shear-induced solution-mediated transformation and solid-solid transformation | Anhydrous form | Temperature, shear, drug-polymer ratio | researchgate.netacs.orgnih.govnih.govmdpi.com |
| Polymer-Assisted Grinding | Mechanical stress-induced dehydration | Anhydrous form | Mechanical stress, polymer type | acs.org |
Influence of Temperature, Humidity, and Mechanical Stress
Impact of Additives and Polymers on Crystallization Behavior
The presence of additives and polymers can significantly influence the crystallization behavior of nitrofurantoin, affecting the resulting crystal phase and morphology. nih.govacs.orgresearchgate.netresearchgate.net These effects are crucial for controlling the solid-state properties of the final drug product. nih.govacs.orgresearchgate.net
Studies have shown that without any additives, the evaporative crystallization of nitrofurantoin from an acetone-water mixture yields a combination of plate-like monohydrate I and needle-like monohydrate II crystals. nih.govacs.orgresearchgate.net However, the introduction of polymers such as polyethylene glycol (PEG), ethyl(hydroxyethyl) cellulose (B213188) (EHEC), and hydroxypropyl methylcellulose (B11928114) (HPMC) alters the crystalline phase. nih.govacs.orgresearchgate.net
Specifically, HPMC and EHEC have been observed to change the crystal morphology from needle-like to dendrite-like. nih.govacs.orgresearchgate.net This modification is attributed to the formation of hydrogen bonds between the hydroxyl groups of these polymers and the carbonyl group of this compound. nih.govacs.orgresearchgate.net The network-forming properties of polymers like EHEC and HPMC, which lead to an increase in viscosity, also play a role in modifying the crystal habit. nih.govacs.org
Modifying Crystal Morphology and Habit
The crystal habit of an active pharmaceutical ingredient (API) can significantly influence its downstream processing and biopharmaceutical performance. rsc.org For nitrofurantoin, which typically crystallizes as needle-shaped crystals in aqueous environments, this morphology can lead to poor flowability and compaction properties. rsc.orgsciforum.net Consequently, various strategies have been explored to modify the crystal morphology of this compound, primarily through the use of additives during crystallization. rsc.orgsciforum.net
When crystallized from acetone-water mixtures without any additives, this compound typically forms a mixture of plate-like crystals (monohydrate I) and needle-like crystals (monohydrate II). nih.govacs.org However, the introduction of certain polymeric additives has been shown to drastically alter this outcome. sciforum.netnih.govnih.gov
Effect of Polymeric Additives:
Research has demonstrated that polymers containing amide or lactam moieties are particularly effective in modifying the crystal morphology of this compound. sciforum.net The use of polymers such as poly(N-isopropyl acrylamide) (PNIPAM), polyvinylpyrrolidone (B124986) (PVP), and Soluplus® during evaporative crystallization from acetone/water mixtures transforms the crystal habit from needles to dendritic-shaped crystals. sciforum.net Similarly, ethyl(hydroxyethyl) cellulose (EHEC) and hydroxypropyl methylcellulose (HPMC) also induce a change from needle-like to dendrite-like morphology. nih.govacs.org
The proposed mechanism for this change involves the temporary adsorption of the polymer onto the growing crystal surfaces. sciforum.netnih.gov This can occur through hydrogen bond formation or hydrophobic interactions. sciforum.net The presence of the large polymer molecules is thought to cause steric hindrance, disrupting the normal crystal growth pattern and leading to the formation of branched, dendritic structures. sciforum.netnih.gov Interestingly, while the type of polymer plays a crucial role, the concentration of the additive does not appear to significantly influence the resulting crystal habit. sciforum.net
The table below summarizes the effects of various polymers on the crystal morphology of this compound.
| Additive | Solvent System | Resulting Crystal Morphology | Reference |
| None | Acetone/Water | Needle-shaped (NFMH-II) or a mixture of needle and plate-shaped (NFMH-I) crystals. sciforum.net | sciforum.net |
| Poly(N-isopropyl acrylamide) (PNIPAM) | Acetone/Water | Dendritic-shaped crystals. sciforum.netnih.gov | sciforum.netnih.gov |
| Polyvinylpyrrolidone (PVP) | Acetone/Water | Dendritic-shaped crystals. sciforum.net | sciforum.net |
| Soluplus® (SOL) | Acetone/Water | Smaller dendritic-shaped crystals compared to PNIPAM and PVP. sciforum.net | sciforum.net |
| Ethyl(hydroxyethyl) cellulose (EHEC) | Acetone/Polymer/Water | Dendrite-like crystals. nih.govacs.org | nih.govacs.org |
| Hydroxypropyl methylcellulose (HPMC) | Acetone/Polymer/Water | Dendrite-like crystals with more condensed branches. nih.govacs.org | nih.govacs.org |
| Poly(ethylene) glycol (PEG) | Acetone/Polymer/Water | Affected the crystalline phase but did not significantly change the needle-like morphology. nih.gov | nih.gov |
These morphological changes can have a significant impact on the physicochemical properties of the API. sciforum.net The dendritic crystals, with their altered shape and increased surface area, may exhibit different dissolution rates and flowability compared to the original needle-shaped crystals. rsc.orgsciforum.net
Intermolecular Interactions during Crystallization
The crystallization of this compound is governed by a complex network of intermolecular interactions, primarily hydrogen bonds. mdpi.comsci-hub.se Understanding these interactions is key to controlling the solid-state form and, consequently, the properties of the final crystalline product.
In the crystal structure of this compound, water molecules play a crucial role in stabilizing the lattice. mdpi.com They form robust dimers with the nitrofurantoin molecule through two bifurcated hydrogen bonds involving the nitrogen and oxygen atoms of the nitrofurantoin. mdpi.com Additionally, the oxygen atom of the water molecule acts as an acceptor for a moderate N−H···O bond and a C−H···O bond from adjacent nitrofurantoin molecules. mdpi.com The total contribution of these interactions to the lattice energy of this compound is significant, calculated to be 97 kJ·mol⁻¹. mdpi.com
Role of Additives in Modifying Interactions:
The introduction of polymeric additives during crystallization can modify these intermolecular interactions. For instance, hydrogen bonding has been identified between the hydroxyl (O-H) group of polymers like HPMC and EHEC and the carbonyl (C=O) group of this compound. nih.govacs.org This interaction is believed to be a key factor in the ability of these additives to alter the crystal phase and morphology. nih.govacs.org
In contrast, studies with poly(N-isopropyl acrylamide) (PNIPAM) did not find conclusive evidence of hydrogen bond formation with nitrofurantoin. nih.gov In this case, the modification of crystal morphology is attributed more to steric hindrance effects, where the polymer physically obstructs the growth of certain crystal faces. nih.gov
The table below details some of the key intermolecular interactions observed during the crystallization of this compound.
| Interacting Molecules | Type of Interaction | Significance | Reference |
| Nitrofurantoin and Water | Bifurcated H-bonds between N/O atoms of nitrofurantoin and water. mdpi.com | Forms robust dimers, contributing significantly to lattice energy (97 kJ·mol⁻¹). mdpi.com | mdpi.com |
| Nitrofurantoin and Water | N−H···O and C−H···O bonds with water oxygen as acceptor. mdpi.com | Further stabilizes the crystal lattice. mdpi.com | mdpi.com |
| This compound and HPMC/EHEC | Hydrogen bonding between polymer O-H and nitrofurantoin C=O groups. nih.govacs.org | Modifies crystal phase and morphology. nih.govacs.org | nih.govacs.org |
| Nitrofurantoin and PNIPAM | Potential for hydrogen bond formation or hydrophobic interactions. sciforum.net | Adsorption of polymer to crystal surface, leading to dendritic growth. sciforum.netnih.gov | sciforum.netnih.gov |
The ability to manipulate these intermolecular interactions through the use of solvents and additives provides a powerful tool for crystal engineering, enabling the tailoring of the physicochemical properties of this compound for improved pharmaceutical performance. rsc.orgsciforum.net
Advanced Analytical Methodologies for Nitrofurantoin Monohydrate Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone of solid-state pharmaceutical analysis, offering detailed insights into molecular structure, bonding, and the subtle variations between different crystalline forms.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is highly effective for distinguishing between the hydrated and anhydrous forms of nitrofurantoin (B1679001). These methods probe the vibrational modes of molecules, which are sensitive to changes in the crystal lattice and the presence of water molecules.
The IR spectrum of nitrofurantoin monohydrate shows distinct absorbance bands that differentiate it from the anhydrous form. Key wavenumbers for the monohydrate have been identified at approximately 3618, 3474, 1778, 1723, 1132, 1018, 893, and 877 cm⁻¹. The bands at 3618 and 3474 cm⁻¹ are particularly indicative of the water of hydration.
Raman spectroscopy offers complementary information and is especially useful for in-line process monitoring and studying solid-state transformations. Studies have shown that this compound II (a common polymorph) can be clearly distinguished from its anhydrous forms (α and β) and another monohydrate form (monohydrate I). For instance, the Raman spectrum of monohydrate II features a characteristic band at around 1615 cm⁻¹, associated with the stretching of the C=N linkage. sci-hub.se Another key differentiator is an in-phase NO₂ stretching mode observed at 1345 cm⁻¹ for monohydrate II. researchgate.net This band shifts to 1352 cm⁻¹ in the spectrum of monohydrate I, highlighting the sensitivity of Raman spectroscopy to polymorphic differences. sci-hub.se
| Technique | Assignment | This compound II | This compound I | Reference(s) |
|---|---|---|---|---|
| IR | O-H Stretch (Water) | 3618, 3474 | - | |
| Raman | C=N Stretch | ~1615 | - | sci-hub.se |
| Raman | NO₂ Stretch | 1345 | 1352 | sci-hub.seresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While solution-state ¹H and ¹³C NMR are standard tools for elucidating the molecular structure of soluble compounds, their application to the solid-state characterization of a sparingly soluble hydrate (B1144303) like this compound is limited. The most powerful NMR-based technique for this purpose is solid-state NMR (ssNMR) spectroscopy. rsc.org
ssNMR is a non-destructive technique that provides detailed information about the local molecular environment within a crystal lattice. europeanpharmaceuticalreview.comacs.org It is highly sensitive to the crystallographic symmetry and intermolecular interactions, such as hydrogen bonding, making it an excellent tool for identifying polymorphs and pseudopolymorphs (hydrates/solvates). rsc.orgeuropeanpharmaceuticalreview.com For this compound, ¹³C ssNMR can be used to distinguish its unique crystalline structure from anhydrous forms. The chemical shifts in an ssNMR spectrum are directly influenced by the molecular packing, and thus, each solid form will produce a distinct spectral fingerprint. europeanpharmaceuticalreview.com This allows for unambiguous identification and can also be used to quantify the components in a mixture of solid forms without the need for a standard. europeanpharmaceuticalreview.com Although specific ssNMR spectral data for pure this compound is not widely published, the technique's proven capability in analyzing related nitrofurantoin cocrystals demonstrates its significant potential for the definitive characterization of the monohydrate form. rsc.org
UV-Visible Spectroscopy
UV-Visible spectroscopy is a quantitative analytical technique widely used for determining the concentration of nitrofurantoin in solution. While it does not provide direct information about the solid-state structure, it is fundamental in dissolution studies, which are critical for comparing the performance of the monohydrate and anhydrous forms. The analysis typically involves measuring the absorbance of a nitrofurantoin solution at its wavelength of maximum absorbance (λmax).
The λmax for nitrofurantoin can vary depending on the solvent used. For instance, when dissolved in a mixture of dimethylformamide and methanol, the λmax is observed at 369.6 nm. hres.ca In 0.1N hydrochloric acid, the λmax is found at 360 nm. researchgate.net Other studies have reported a λmax at 375 nm in distilled water and at 266 nm. wisdomlib.orgscite.ai This highlights the importance of specifying the solvent system when reporting UV-Vis data.
| Solvent | λmax (nm) | Reference(s) |
|---|---|---|
| Dimethylformamide : Methanol | 369.6 | hres.ca |
| 0.1N Hydrochloric Acid | 360 | researchgate.net |
| Distilled Water | 375 | wisdomlib.org |
| Not Specified | 266 | scite.ai |
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. It is the gold standard for identifying and differentiating polymorphs and pseudopolymorphs.
Single Crystal X-ray Diffraction (SCXRD)
Single Crystal X-ray Diffraction (SCXRD) provides unambiguous proof of a crystal structure by determining the precise coordinates of every atom in the unit cell. The most common and stable monohydrate form of nitrofurantoin is designated as monohydrate II. wisdomlib.org SCXRD analysis has established that this compound II crystallizes in the orthorhombic space group Pbca. researchgate.net The crystal structure data for this form is available in the Cambridge Structural Database (CSD) under the reference code HAXBUD. sci-hub.sewisdomlib.orgbio-integration.org The analysis reveals how water molecules are integrated into the crystal lattice and participate in the hydrogen-bonding network, which stabilizes the hydrate structure.
| Parameter | Value | Reference(s) |
|---|---|---|
| CSD Refcode | HAXBUD | sci-hub.sewisdomlib.orgbio-integration.org |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pbca | researchgate.net |
| a (Å) | 12.642 | researchgate.net |
| b (Å) | 9.857 | researchgate.net |
| c (Å) | 17.383 | researchgate.net |
| α, β, γ (°) | 90 | researchgate.net |
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a more rapid and routine technique used for the identification of crystalline materials. Instead of a single crystal, it uses a powdered sample, producing a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline form. PXRD is invaluable for quality control, stability testing, and monitoring for any solid-state transformations during manufacturing or storage.
The PXRD pattern of this compound is distinctly different from that of the anhydrous forms, allowing for straightforward identification. The monohydrate form exhibits a unique set of diffraction peaks at specific 2θ angles. Key reflections for this compound II have been consistently reported at 2θ values of approximately 12.3°, 13.9°, and 17.3°. researchgate.net The presence of these characteristic peaks confirms the identity of the monohydrate and can be used to detect its formation in a sample of the anhydrous drug under humid conditions.
| Characteristic Peak (2θ) | Reference(s) |
|---|---|
| 12.3° | researchgate.net |
| 13.9° | researchgate.net |
| 17.3° | researchgate.net |
Variable Temperature X-ray Powder Diffraction (VT-XRPD)
Variable Temperature X-ray Powder Diffraction (VT-XRPD) is a powerful tool for investigating the solid-state transformations of this compound as a function of temperature. nih.gov This technique provides real-time information on changes in the crystal structure, allowing for the identification of different polymorphic forms and the study of dehydration processes. nih.govnih.gov
Research has shown that upon heating, this compound can transform into its anhydrous form. nih.gov VT-XRPD studies have been instrumental in elucidating the mechanism of this dehydration. For instance, it has been observed that this compound can convert to an amorphous form before crystallizing into the anhydrous β form. nih.govnih.gov The crystallinity of this compound is high at room temperature, but it decreases during heating at lower temperatures and then increases significantly as the anhydrous form emerges. nih.gov Furthermore, the average crystallite size of this compound has been observed to decrease during heating, eventually returning to its initial size at higher temperatures. nih.gov
The environment, particularly humidity, can influence the dehydration pathway. Studies using VT-XRPD have shown that at high humidity, the dehydration of this compound can proceed directly to a well-crystallized anhydrate at around 140°C, without the formation of an amorphous intermediate. researchgate.net In contrast, under dry nitrogen, a mixture of crystalline and amorphous anhydrates is formed over a broader temperature range (124–180°C), with subsequent crystallization occurring at higher temperatures (185–190°C). researchgate.net
Thermal Analysis Techniques
Thermal analysis techniques are fundamental in characterizing the physicochemical properties of this compound, particularly its thermal stability and dehydration kinetics.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a key thermal analysis technique used to study the thermal transitions of this compound. nih.govresearchgate.netresearchgate.net DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
DSC analysis of this compound typically reveals a distinct endothermic event corresponding to its dehydration. jst.go.jp The DTA curve of the monohydrate shows an endothermic peak in the range of 120-128°C, which is attributed to the loss of one mole of water per mole of nitrofurantoin. jst.go.jp Following dehydration, further endothermic and exothermic peaks are observed at higher temperatures (around 273°C and 276°C, respectively), which are associated with the melting and subsequent decomposition of the resulting anhydrous form. jst.go.jp In some studies, the onset of dehydration has been observed at around 90°C. researchgate.netacs.org The presence of excipients can influence the dehydration temperature, with some studies showing dehydration occurring at temperatures as low as 70°C in the presence of certain polymers. researchgate.netacs.org
The following table summarizes typical DSC findings for this compound:
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Associated Process |
| Endotherm | ~90 - 120 | 120 - 128 | Dehydration (loss of water) |
| Endotherm | ~272 - 273 | - | Melting of anhydrous form |
| Exotherm | ~276 | - | Decomposition |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time. nih.govresearchgate.netresearchgate.net It is particularly useful for quantifying the water content in this compound and for studying its dehydration process.
TGA scans of this compound show a characteristic weight loss corresponding to the release of chemically bound water. google.comgoogle.com This weight loss typically occurs in the temperature range of 80°C to 150°C and corresponds to approximately 7% of the total weight, which is consistent with the theoretical water content of the monohydrate. google.comgoogle.com The onset of this weight loss is often observed around 90°C in studies of the pure drug. researchgate.netacs.org TGA has been used to determine the proportion of this compound in a sample by measuring the weight loss upon heating. google.comgoogle.com Isothermal TGA data has also been utilized to investigate the kinetics of dehydration, often in conjunction with model-fitting and model-free approaches. nih.gov
Hot-Stage Microscopy (HSM)
Hot-Stage Microscopy (HSM) combines microscopy with a temperature-controlled stage, allowing for the direct visual observation of thermal transitions in real-time. nih.govnih.gov This technique provides valuable qualitative and morphological information that complements the quantitative data obtained from DSC and TGA. nih.govresearchgate.net
HSM studies of this compound have provided crucial insights into the mechanism of its dehydration. nih.gov Upon heating, crystals of the monohydrate can be observed to become opaque around 108°C, indicating the loss of water. tandfonline.com As the temperature increases further, the crystals turn brown and melt in the range of 272-273°C. tandfonline.com HSM has been instrumental in visualizing the nucleation and growth phenomena during dehydration. nih.gov Observations have shown that dehydration initiates with random nucleation on the crystal surface, and these nuclei subsequently coalesce as the reaction progresses. nih.gov This visual evidence has helped in selecting the most appropriate kinetic models to describe the dehydration process. nih.gov In some instances, HSM has been used to observe that dehydration can be induced by shear and solution-mediated transformation in the presence of molten polymers at temperatures lower than the typical dehydration onset. researchgate.netacs.org
Chromatographic and Electrochemical Methods for Quantification and Degradation Product Analysis
Chromatographic and electrochemical methods are indispensable for the quantitative analysis of nitrofurantoin and the identification of its degradation products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used and robust analytical technique for the quantification of nitrofurantoin in various matrices, including pharmaceutical formulations, plasma, and urine. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) methods are commonly employed for this purpose. pharmacompass.comresearchgate.net
A typical RP-HPLC method for nitrofurantoin analysis involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% triethylamine (B128534) adjusted to pH 3.0 with orthophosphoric acid) and an organic modifier like acetonitrile. Detection is usually performed using a UV detector at a wavelength of 254 nm. These methods are known for their sensitivity, specificity, and reproducibility, with a linear relationship often observed over a wide concentration range. nih.govresearchgate.net The short run times of modern HPLC methods allow for high-throughput analysis. HPLC is also crucial for stability-indicating assays, capable of separating nitrofurantoin from its potential degradation products. pharmacompass.com Given that nitrofurantoin is susceptible to photochemical degradation, it is important to protect samples from light during analysis. oup.com
The following table outlines typical parameters for an RP-HPLC method for nitrofurantoin analysis:
| Parameter | Typical Value/Condition |
| Column | Ascentis Express C18 (7.5cm x 4.6mm, 2.7µm) |
| Mobile Phase | 0.1% Triethylamine (pH 3.0) : Acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 ml/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a fundamental analytical tool for the separation and identification of nitrofurantoin and its related substances. nih.govdigicollections.net In a typical application, silica (B1680970) gel is employed as the stationary phase. digicollections.net A common mobile phase for this analysis is a mixture of nitromethane (B149229) and methanol, often in a 90:10 volume ratio. digicollections.net
For visualization and identification, solutions of the test substance are applied to the TLC plate. digicollections.net For instance, a test solution can be prepared by dissolving nitrofurantoin in a minimal amount of dimethylformamide and then diluting it with acetone. digicollections.net After the plate is developed and dried, the spots can be visualized under UV light or by using a specific spray reagent. drugfuture.com A frequently used spray reagent consists of phenylhydrazine (B124118) hydrochloride dissolved in an acidic aqueous solution. drugfuture.com This technique is effective for assessing the presence of impurities, such as nitrofurfural diacetate. drugfuture.com
The International Pharmacopoeia outlines a specific TLC method for determining related substances in nitrofurantoin. digicollections.net This method specifies the use of silica gel R2 as the coating substance and a mobile phase of nitromethane and methanol. digicollections.net By comparing the chromatogram of the test substance with that of a diluted reference solution, the presence and intensity of any secondary spots can be evaluated to control impurities. digicollections.net
Table 1: TLC System for Nitrofurantoin Analysis
| Parameter | Description | Source |
|---|---|---|
| Stationary Phase | Silica gel R2 | digicollections.net |
| Mobile Phase | Nitromethane : Methanol (90:10 v/v) | digicollections.net |
| Sample Preparation | Dissolve 0.25 g in minimal dimethylformamide, dilute to 10 mL with acetone. | digicollections.net |
| Detection | UV light or Phenylhydrazine hydrochloride spray reagent. | drugfuture.com |
Polarography and Electrochemical Analysis
Polarography and other electrochemical methods are highly sensitive techniques for the quantitative determination of nitrofurantoin. nih.gov These methods are based on the electrochemical reduction of the nitro group in the nitrofurantoin molecule. nih.govrsc.org The process typically involves a four-electron reduction of the nitro group to a hydroxylamine (B1172632) group. rsc.org
Various voltammetric techniques, including direct current voltammetry (DCV), differential pulse voltammetry (DPV), cyclic voltammetry (CV), and square-wave cathodic adsorptive stripping voltammetry, have been developed for nitrofurantoin analysis. nih.govresearchgate.net These methods often employ different types of electrodes, such as the hanging mercury drop electrode (HMDE), mercury meniscus modified silver solid amalgam electrode (m-AgSAE), and various modified glassy carbon electrodes (GCE). researchgate.nettandfonline.comresearchgate.net
The electrochemical behavior of nitrofurantoin is pH-dependent. researchgate.netrsc.org For instance, using DPV with an m-AgSAE, an optimal pH of 7.0 has been identified for determination in a methanol-water medium. researchgate.net In square-wave cathodic adsorptive stripping voltammetry, optimal parameters include an accumulation potential of -0.4 V in a Britton-Robinson buffer at pH 10. nih.gov These techniques offer very low limits of detection (LOD), with some methods achieving LODs in the nanomolar (nM) and even sub-nanomolar ranges. nih.govnih.gov For example, a square-wave cathodic adsorptive stripping voltammetry method reported a detection limit of 1.32 x 10⁻¹⁰ M for the bulk drug. nih.gov Similarly, a modified screen-printed carbon electrode achieved a detection limit of 0.1 nM. nih.gov
The development of novel electrode materials, such as zinc cobaltate nanosheets and barium stannate (BaSnO₃) modified GCEs, has further enhanced the sensitivity and selectivity of these electrochemical methods. rsc.orgbohrium.com These advanced materials provide a larger surface area and superior electrocatalytic activity, enabling the simultaneous determination of nitrofurantoin with other compounds and achieving detection limits as low as 0.013 µM and 0.062 µM, respectively. rsc.orgbohrium.com
Table 2: Comparison of Electrochemical Methods for Nitrofurantoin Determination
| Method | Electrode | pH | Limit of Detection (LOD) | Source |
|---|---|---|---|---|
| Differential Pulse Voltammetry (DPV) | m-AgSAE | 7.0 | 8.1 x 10⁻⁸ mol L⁻¹ | researchgate.net |
| Square-Wave Adsorptive Stripping Voltammetry | HMDE | 10.0 | 1.32 x 10⁻¹⁰ M | nih.gov |
| Differential Pulse Voltammetry (DPV) | Modified Screen-Printed Carbon Electrode | N/A | 0.1 nM | nih.gov |
| Differential Pulse Voltammetry (DPV) | BaSnO₃/GCE | N/A | 0.062 µM | bohrium.com |
Microscopy Techniques for Solid-State Characterization
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a critical tool for characterizing the solid-state properties of this compound, specifically its particle morphology and crystalline form. jst.go.jpgoogle.com SEM analysis provides high-resolution images of the crystal surfaces, revealing details about their shape, size, and texture. google.comwiley.com
Studies have used SEM to differentiate between nitrofurantoin anhydrate and monohydrate forms. jst.go.jp The technique can identify the presence of agglomerated nitrofurantoin particles on the surface of particulates, which are described as "this compound crystalline forms". google.comgoogle.com These analyses are typically performed by mounting the crystal samples and coating them with a conductive material like gold-palladium before examination in the microscope. google.com The images obtained can clearly distinguish different crystal habits, which is crucial for understanding the physical properties that can influence factors like dissolution rate. researchgate.net For example, SEM has been used to observe the transformation of nitrofurantoin anhydrate into monohydrate during grinding processes under controlled humidity. wiley.com
Polarizing Optical Microscopy and Raman Microscopy for Single Particle Analysis
Polarizing Optical Microscopy and Raman Microscopy are powerful, non-destructive techniques for the in-depth analysis of nitrofurantoin's solid-state forms at the single-particle level. helsinki.fi These methods are particularly valuable for studying polymorphism and pseudopolymorphism, as different crystalline forms of nitrofurantoin exhibit distinct optical properties and Raman spectra. sci-hub.seresearchgate.net
Raman microscopy has been successfully employed to differentiate between the two known polymorphic monohydrates of nitrofurantoin (monohydrate I and monohydrate II). sci-hub.se The Raman spectra of these two forms show significant differences, particularly in the 1100-1650 cm⁻¹ range. sci-hub.se For example, a prominent band associated with the C=N linkage shifts between the two monohydrates. sci-hub.se This allows for rapid and unambiguous identification of the specific monohydrate form present in a sample. sci-hub.se
Furthermore, the combination of optical and Raman microscopy allows for the in situ monitoring of crystallization and dehydration processes. sci-hub.senih.gov Researchers have used Raman line-focus microscopy to visualize the complex, multi-step dehydration pathway of a single this compound particle as it transforms into its anhydrous form upon heating. nih.govresearchgate.net This approach can reveal the simultaneous presence of multiple solid-state forms within a single particle during the transformation, providing a detailed understanding of the kinetics and mechanisms of these phase transitions. researchgate.netresearchgate.net
Table 3: Key Raman Spectral Differences Between Nitrofurantoin Monohydrates I and II
| Spectral Feature | Monohydrate I | Monohydrate II | Source |
|---|---|---|---|
| C=N Linkage Stretch | ~1615 cm⁻¹ (different pattern) | ~1615 cm⁻¹ (different pattern) | sci-hub.se |
| Prominent Band | 1352 cm⁻¹ | 1345 cm⁻¹ | sci-hub.se |
Computational Chemistry Approaches for Structure and Interactions
Density Functional Theory (DFT) Computations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular structure, intermolecular interactions, and reactivity of nitrofurantoin. rsc.orgrsc.org DFT calculations provide theoretical insights that complement and help interpret experimental data from spectroscopic and crystallographic techniques. acs.orgrsc.org
DFT studies have been applied to understand the hydrogen bonding patterns within nitrofurantoin cocrystals and salts. rsc.orgmdpi.com By optimizing the geometry of molecular structures, researchers can predict the most stable conformations and the nature of non-covalent interactions, such as the N–H⋯O–H hydrogen bonds that are crucial in the formation of cocrystals with molecules like 4-hydroxybenzoic acid. rsc.orgrsc.org These theoretical predictions can then be validated against experimental FT-IR and FT-Raman spectra. brad.ac.uksemanticscholar.org
Furthermore, DFT is used to calculate various quantum chemical parameters that describe the reactivity of the molecule. brad.ac.uk Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap, provides information about the chemical reactivity and charge transfer within the molecule. rsc.orgmdpi.com For instance, studies have shown that forming a cocrystal or salt can lower the HOMO-LUMO energy gap of nitrofurantoin, suggesting an increase in chemical reactivity compared to the parent drug. rsc.orgmdpi.com Theoretical modeling using DFT with periodic boundary conditions has also been instrumental in interpreting the low-frequency vibrational modes observed in Raman spectroscopy, aiding in the elucidation of complex dehydration mechanisms of this compound. acs.orgacs.org
Table 4: Compounds Mentioned in the Article
| Compound Name |
|---|
| Acetone |
| Acetanilide |
| Barium Stannate (BaSnO₃) |
| 4-hydroxybenzoic acid |
| Chloramphenicol |
| Dimethylformamide |
| Melamine |
| Methanol |
| Nitrofural Diacetate |
| Nitrofurantoin |
| Nitrofurantoin Anhydrate |
| This compound |
| Nitromethane |
| Phenylhydrazine hydrochloride |
| Pyridine |
| Urea |
Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density. amercrystalassn.orgwikipedia.org This approach allows for the quantitative characterization of inter- and intramolecular interactions, which is crucial for understanding the stability and properties of crystalline solids like this compound.
In studies of nitrofurantoin and its cocrystals, QTAIM has been instrumental in analyzing hydrogen bonding networks. For instance, in a cocrystal of nitrofurantoin with urea, QTAIM analysis was employed to characterize the non-ionic supramolecular complex. rsc.org Similarly, in a study of a nitrofurantoin-4-dimethylaminopyridine salt, QTAIM was used to explore the significance of hydrogen bonding, revealing a strong intermolecular hydrogen bond between the two components. researchgate.netmdpi.com The theory allows for the calculation of various parameters at the bond critical points (BCPs), such as the electron density (ρ), its Laplacian (∇²ρ), and the total electron energy density (HBCP), which together provide a detailed picture of the nature and strength of the interactions. researchgate.netmdpi.com For example, a study on a nitrofurantoin-3-aminobenzoic acid cocrystal used QTAIM to analyze the strength and nature of the hydrogen bonds, concluding they were of moderate strength. researchgate.net
The following table summarizes topological parameters calculated using QTAIM for a hydrogen bond in a nitrofurantoin salt, illustrating the quantitative nature of this analysis. mdpi.com
| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |
| N-H···N | 0.043 | 0.111 | -0.002 |
| Data derived from a study on a nitrofurantoin-4-dimethylaminopyridine salt. |
Hirshfeld surface analysis is a complementary tool that provides a visual and quantitative method for exploring intermolecular interactions in crystals. It involves partitioning the crystal space into regions where the electron distribution of a promolecule (a sum of spherical atomic densities) is greater than that of any other. The surface encloses the molecule and can be color-mapped to highlight different types of intermolecular contacts.
For nitrofurantoin, Hirshfeld surface analysis has been used to understand its crystal packing. nih.gov A combined QTAIM and Hirshfeld surface analysis of nitrofurantoin and furazolidone (B1674277) revealed that nearly half of the contact surface in both crystals is occupied by H···O and H···N contacts, which is consistent with the significant role of hydrogen bonds in these structures. nih.gov The analysis of cocrystals of nitrofurantoin has also benefited from this technique, helping to elucidate how coformers modify the intermolecular interactions. acs.org
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule, such as nitrofurantoin, and a macromolecular target, typically a protein. These methods are fundamental in drug design and in understanding the mechanism of action of therapeutic agents.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Studies on nitrofurantoin have utilized docking to investigate its binding to various biological targets. For example, docking studies have explored the interaction of nitrofurantoin with human serum albumin (HSA), the primary carrier of drugs in the blood. mdpi.com These studies suggested that nitrofurantoin binds to Sudlow's site I in subdomain IIA of HSA, forming hydrogen bonds with key amino acid residues. mdpi.com The binding energy for this interaction was calculated to be -5.43 kcal/mol. mdpi.com
Docking has also been employed to understand the antibacterial mechanism of nitrofurantoin and its derivatives. In one study, nitrofurantoin and novel nitrofuran derivatives were docked into the active site of E. coli nitroreductase, an enzyme crucial for the activation of nitrofurantoin. ajprd.comresearchgate.net The docking scores for the derivatives ranged from -5.9 to -8.8 Kcal/mol. ajprd.comresearchgate.net Another study investigated the interaction of nitrofurantoin with the Sod1C protein of Salmonella Typhimurium, showing hydrogen bond interactions with threonine, asparagine, and glycine (B1666218) residues. researchgate.net
The table below presents a selection of binding energies from various molecular docking studies of nitrofurantoin with different protein targets.
| Protein Target | PDB Code | Binding Energy (kcal/mol) | Interacting Residues |
| Human Serum Albumin | 1GNI | -5.43 | Trp214, Arg218, Ser454 mdpi.com |
| E. coli Nitroreductase | 1YLU | -5.56 (for a toxin) | Not specified in detail rsc.org |
| S. Typhimurium Sod1C | Not specified | Not specified | Threonine, Asparagine, Glycine researchgate.net |
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecular system over time. They are used to assess the stability of protein-ligand complexes predicted by docking and to study the conformational changes that may occur upon binding. MD simulations have been applied to study the complex of nitrofurantoin with E. coli NfsA, a nitroreductase. nih.govportlandpress.com These simulations revealed that the binding orientation observed in the crystal structure is favorable only when the enzyme is in its oxidized state. nih.govportlandpress.com
MD simulations have also been used to investigate the effect of other molecules on nitrofurantoin's activity. For instance, simulations of nitroreductase in complex with monoterpenes, which can enhance nitrofurantoin's antibacterial activity, showed greater stability of the complex compared to the free enzyme. nih.gov Furthermore, MD simulations have been employed to rationalize experimental data on the solubility and permeability of nitrofurantoin cocrystals. acs.org In a drug repositioning study, MD simulations were used to assess the stability of nitrofurantoin's binding to histone deacetylases (HDACs), suggesting potential new therapeutic applications. unipi.it
Mechanistic Pharmacokinetics and Biotransformation Research
Molecular Mechanisms of Absorption and Transport
The absorption and transport of nitrofurantoin (B1679001) are complex processes influenced by its physicochemical properties, formulation, and interaction with biological systems.
Nitrofurantoin is readily absorbed from the gastrointestinal (GI) tract following oral administration. medcentral.cominchem.org The primary site for this absorption is the proximal small bowel. nih.govnih.gov The bioavailability of the drug can be significantly influenced by the presence of food, which can increase absorption by as much as 40%. nih.govhres.cafda.govhres.cafda.gov This enhancement is attributed to delayed gastric emptying and an increased dissolution rate of the drug in the GI tract. medcentral.com Studies have reported bioavailability values ranging from approximately 40% to 90%. drugbank.comebmconsult.comwikipedia.org
Following absorption, plasma concentrations of nitrofurantoin are typically low, often remaining below 1-2 mcg/mL. medcentral.comhres.cawikipedia.org The drug is well-distributed into the urine, where it reaches high concentrations necessary for its antibacterial effect. nih.govwikipedia.org This process is pH-dependent, with the acidic environment of the lower urinary tract favoring its excretion. nih.gov Nitrofurantoin is known to impart a brown color to urine. nih.gov
Efflux transporters, particularly the Breast Cancer Resistance Protein (BCRP/ABCG2), play a crucial role in the transport and pharmacokinetics of nitrofurantoin. nih.govresearchgate.net BCRP is an ATP-binding cassette (ABC) transporter that actively extrudes a wide range of compounds from cells in various tissues, including the intestine and liver. nih.govresearchgate.net
Research using polarized cell lines has demonstrated that nitrofurantoin is an efficiently transported substrate of both human BCRP and its murine analog, Bcrp1. nih.govresearchgate.net The significance of this transporter is highlighted in studies involving Bcrp1 knockout mice. These studies revealed that BCRP is a key determinant of nitrofurantoin's bioavailability and is the primary mechanism involved in its hepatobiliary excretion. nih.govresearchgate.net For instance, the absence of Bcrp1 in knockout mice led to a nearly four-fold increase in the area under the plasma concentration-time curve after oral administration compared to wild-type mice. nih.gov Furthermore, hepatobiliary excretion of nitrofurantoin was almost completely eliminated in these knockout mice. nih.govresearchgate.net
Conversely, some in vitro studies using Caco-2 cell monolayers have suggested a minimal contribution of BCRP to nitrofurantoin transport in that specific model, despite observing a high efflux ratio. nih.gov Uricosuric drugs, such as probenecid (B1678239) and sulfinpyrazone (B1681189), can also affect nitrofurantoin's kinetics by inhibiting its renal tubular secretion. fda.govhres.cafda.gov
Pharmacokinetic Parameters of Nitrofurantoin in Wild-Type vs. Bcrp1 Knockout (KO) Mice
| Parameter | Administration Route | Wild-Type Mice | Bcrp1 KO Mice | Fold Change (KO vs. WT) | Reference |
|---|---|---|---|---|---|
| AUC (minµg/mL) | Oral (10 mg/kg) | 37.5 +/- 6.8 | 148.8 +/- 30.4 | ~4x Higher | nih.gov |
| AUC (minµg/mL) | I.V. (5 mg/kg) | 73.9 +/- 9.0 | 139.2 +/- 22.0 | ~2x Higher | nih.gov |
| Hepatobiliary Excretion (%) | Not Specified | 9.6 +/- 3.2 | 0.2 +/- 0.1 | ~48x Lower | nih.govresearchgate.net |
| Milk-to-Plasma Ratio | Not Specified | 45.7 +/- 16.2 | 0.6 +/- 0.1 | ~76x Lower | nih.govresearchgate.net |
The formulation of nitrofurantoin significantly impacts its dissolution and absorption characteristics. The drug is available in different physical forms, including microcrystalline and macrocrystalline structures. medcentral.cominchem.orgnih.gov The macrocrystalline form has a slower rate of dissolution and absorption compared to the microcrystalline form, which can lead to better gastrointestinal tolerability. medcentral.comnih.govcorumpharmacy.com
A dual-release formulation exists that combines both nitrofurantoin monohydrate and nitrofurantoin macrocrystals. nih.govcorumpharmacy.com Typically, these capsules contain 75% this compound and 25% nitrofurantoin macrocrystals. hres.cafda.govfda.govcorumpharmacy.com Upon exposure to gastric and intestinal fluids, the this compound component, which is in a powder blend, forms a gel matrix that releases the drug over time. nih.govhres.cafda.govfda.govcorumpharmacy.com Concurrently, the macrocrystalline component dissolves and absorbs more slowly. hres.cacorumpharmacy.com This combined-action mechanism provides a more sustained release of the drug.
Comparison of Nitrofurantoin Formulations
| Formulation Type | Composition | Dissolution/Absorption Characteristics | Reference |
|---|---|---|---|
| Microcrystalline | Microcrystals of nitrofurantoin | Faster dissolution and absorption | medcentral.cominchem.orgnih.gov |
| Macrocrystalline | Macrocrystals of nitrofurantoin | Slower dissolution and absorption, leading to improved GI tolerance | medcentral.comnih.govcorumpharmacy.com |
| Dual-Release (Monohydrate/Macrocrystals) | 75% this compound and 25% nitrofurantoin macrocrystals | Biphasic release: Monohydrate forms a gel for sustained release, while macrocrystals dissolve slowly | nih.govhres.cafda.govcorumpharmacy.com |
| Solid Dispersion | Nitrofurantoin dispersed in a polymer matrix (e.g., poloxamer 188) | Significantly enhanced solubility, dissolution, and bioavailability | bio-integration.orgscienceopen.com |
Role of Transporter Proteins (e.g., BCRP) in Cellular Uptake
Biotransformation Pathways and Metabolite Identification
Nitrofurantoin undergoes extensive biotransformation, primarily through reduction mediated by bacterial enzymes, which is central to its mechanism of action.
Nitrofurantoin functions as a prodrug that requires enzymatic activation within the target bacterial cell. frontiersin.org Its antimicrobial activity is dependent on the reduction of its nitro group by bacterial flavoproteins, specifically oxygen-insensitive nitroreductases. fda.govwikipedia.orgnih.govpatsnap.comtrc-p.nl These enzymes, encoded by genes such as nfsA and nfsB in Escherichia coli, catalyze the conversion of nitrofurantoin into several highly reactive electrophilic intermediates. frontiersin.orgnih.gov
The reduction process is a stepwise conversion that generates toxic intermediates, including nitro-anion free radicals, nitroso derivatives, and hydroxylamine (B1172632). nih.govpatsnap.comportlandpress.com These reactive species are non-specific and damage multiple targets within the bacterial cell. nih.gov They have been shown to inhibit bacterial enzymes crucial for the synthesis of DNA, RNA, proteins, and cell wall components. nih.govpatsnap.comtrc-p.nl The intermediates also interfere with vital metabolic pathways, such as the citric acid cycle. nih.gov This multi-targeted mechanism of action is believed to be the reason for the low rate of acquired bacterial resistance to nitrofurantoin, as simultaneous mutations in all target macromolecules would likely be lethal to the bacterium. nih.govfda.govdrugbank.com
While a significant portion of nitrofurantoin is excreted unchanged in the urine, a substantial amount is metabolized. inchem.orgnih.gov In humans, it is estimated that about two-thirds of a dose is metabolized by the liver and other tissues. inchem.org
Several metabolites have been identified. A minor metabolic pathway involves the reduction of the nitro group to form aminofurantoin, which accounts for approximately 1-1.8% of a dose. inchem.orgnih.govdrugbank.com A more significant and stable tissue-bound metabolite is 1-aminohydantoin (B1197227) (AHD). researchgate.netfrontiersin.orgacs.org Because of its stability, AHD is often used as a marker to detect the use of nitrofurantoin in animal-derived food products. researchgate.netfrontiersin.org The detection of these metabolites often requires sophisticated analytical methods like high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Sample preparation for analysis typically involves acid hydrolysis to liberate the protein-bound metabolites, followed by derivatization with a reagent like 2-nitrobenzaldehyde (B1664092) to facilitate detection. acs.orgnih.gov Research has also indicated that hydroxylation of the furan (B31954) ring may occur. nih.gov One study on the biotransformation of nitrofurantoin by Serratia marcescens also reported the detection of semicarbazide (B1199961) as a product. researchgate.net The precise structure and antibacterial activity of all metabolites are not fully elucidated. frontiersin.orgoup.com
Identified Metabolites of Nitrofurantoin
| Metabolite Name | Chemical Property/Note | Reference |
|---|---|---|
| 1-aminohydantoin (AHD) | Stable, tissue-bound metabolite; used as a marker for nitrofurantoin use. | researchgate.netfrontiersin.orgacs.org |
| Aminofurantoin | Product of nitro group reduction; minor metabolite. | inchem.orgnih.govdrugbank.com |
| Hydroxylated furan ring derivatives | Product of hydroxylation. | nih.gov |
| Semicarbazide | Identified as a biotransformation product in one study with Serratia marcescens. | researchgate.net |
Reduction by Bacterial Enzymes to Reactive Intermediates
Excretion Mechanisms at the Cellular Level
The elimination of this compound from the body is predominantly a renal process, involving a combination of filtration, active secretion, and pH-dependent reabsorption within the nephron.
Renal Secretion and Reabsorption Mechanisms
Nitrofurantoin is cleared from the blood and concentrated in the urine through a multi-step process in the kidneys. This process ensures that therapeutic concentrations are achieved at the site of action for treating urinary tract infections. nih.gov The primary mechanisms involved are glomerular filtration, tubular secretion, and tubular reabsorption. medcentral.commdpi.com
Studies indicate that a significant portion of nitrofurantoin excretion is handled by active tubular secretion, accounting for approximately 83.3% of the process, with the remaining 16.7% occurring via glomerular filtration. acino.com.sa This active secretion contributes to the rapid appearance of the drug in the urine. Following filtration and secretion, nitrofurantoin undergoes tubular reabsorption. mdpi.comwikipedia.org This reabsorption is not constant; it is highly dependent on the pH of the urine. acino.com.sanih.gov As a weak acid, nitrofurantoin's state of ionization changes with pH. In acidic urine, the non-ionized form predominates, which is more lipid-soluble and readily reabsorbed back into the bloodstream from the renal tubules. acino.com.sawikipedia.org Conversely, in alkaline urine, the drug is more ionized, making it less lipid-soluble and thus minimizing its reabsorption, leading to higher urinary concentrations. medcentral.comacino.com.sa
Certain uricosuric agents, such as probenecid and sulfinpyrazone, have been shown to inhibit the renal tubular secretion of nitrofurantoin. medcentral.compediatriconcall.com This inhibition can lead to increased plasma concentrations of nitrofurantoin and reduced urinary levels, which may impact both its efficacy and toxicity profile. medcentral.compediatriconcall.com
Table 1: Summary of Renal Excretion Mechanisms for Nitrofurantoin
| Mechanism | Description | Modulating Factors | References |
|---|---|---|---|
| Glomerular Filtration | The initial step where nitrofurantoin is filtered from the blood in the glomerulus. Accounts for about 16.7% of renal excretion. | Renal Function (eGFR) | nih.govacino.com.samedsafe.govt.nz |
| Tubular Secretion | The active transport of nitrofurantoin from the peritubular capillaries into the tubular fluid. This is the major pathway, accounting for ~83.3% of renal excretion. | Inhibition by uricosuric drugs (e.g., probenecid, sulfinpyrazone). | medcentral.comacino.com.sapediatriconcall.com |
| Tubular Reabsorption | The passive diffusion of nitrofurantoin from the tubular fluid back into the systemic circulation. | Highly dependent on urinary pH. Increased by acidic urine, decreased by alkaline urine. | medcentral.comacino.com.sawikipedia.org |
Influence of Physiochemical Environment on Biopharmaceutical Behavior (e.g., pH)
The biopharmaceutical behavior of this compound is significantly influenced by the physicochemical environment, most notably the pH. Nitrofurantoin is a weak acid with a pKa of 7.2. eur.nlnih.gov This characteristic dictates its solubility, absorption, and antibacterial activity, particularly within the urinary tract.
The aqueous solubility of nitrofurantoin is generally low but is a function of both pH and temperature. eur.nlhres.ca Its solubility is enhanced in acidic conditions, which facilitates its dissolution in gastric fluids before its primary absorption in the small intestine. eur.nloup.com
The pH of the urinary environment has a dual effect on nitrofurantoin's action. Firstly, it governs the extent of tubular reabsorption, as detailed previously. Acidic urine (low pH) increases the reabsorption of the non-ionized form of the drug, which can reduce its concentration in the lower urinary tract. wikipedia.orgnih.gov Conversely, alkaline urine (high pH) minimizes reabsorption, leading to higher urinary concentrations of the drug. medcentral.comacino.com.sa
Secondly, the antibacterial efficacy of nitrofurantoin is also pH-dependent. Its activity is enhanced under acidic conditions. eur.nloup.comfrontiersin.org However, the clinical benefit of this is complex. While alkalinizing the urine can increase the drug's concentration, it concurrently reduces its antibacterial efficacy. acino.com.sa Studies have shown that at a normal urinary pH of approximately 5.5, nitrofurantoin is preferentially excreted into the lower urinary tract, making it effective for treating infections there. nih.gov Furthermore, research indicates that bacterial resistance to nitrofurantoin may be influenced by pH, with bacteria in alkaline urine (pH 8-9) being significantly less likely to be sensitive to the drug. emergencymed.org.il
Table 2: Influence of pH on Nitrofurantoin's Biopharmaceutical Properties
| Property | Effect of Acidic pH (Low pH) | Effect of Alkaline pH (High pH) | References |
|---|---|---|---|
| Aqueous Solubility | Enhanced | Decreased | eur.nlnih.govhres.ca |
| Renal Tubular Reabsorption | Increased | Minimal/Decreased | medcentral.comacino.com.sawikipedia.org |
| Urinary Concentration | Decreased | Increased | medcentral.comacino.com.sa |
| Antibacterial Activity | Enhanced | Reduced | acino.com.saoup.comfrontiersin.org |
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| Aminofurantoin |
| Nitrofurantoin |
| This compound |
| Probenecid |
Mechanistic Drug Interaction Studies
Interactions with Mineral-Containing Antacids: Adsorption Mechanisms
The concurrent administration of nitrofurantoin (B1679001) with certain mineral-containing antacids can significantly reduce its bioavailability. rxlist.comnih.gov This interaction is not based on a chemical alteration of nitrofurantoin but rather on a physical process of adsorption.
Detailed Research Findings: Studies have shown that antacids containing magnesium trisilicate (B10819215) are particularly effective at reducing both the rate and extent of nitrofurantoin absorption. ebmconsult.comgoodrx.comfda.gov The proposed mechanism for this interaction is the adsorption of nitrofurantoin molecules onto the surface of magnesium trisilicate. rxlist.comnih.govhres.ca This physical binding prevents the nitrofurantoin from being fully dissolved and absorbed in the gastrointestinal tract, leading to lower systemic concentrations and potentially reduced therapeutic efficacy in the urinary tract. medscape.com
In vitro adsorption studies have compared the adsorptive capacity of various common antacid ingredients. These studies revealed that magnesium trisilicate possessed the highest adsorptive capacity for nitrofurantoin. nih.gov Other substances like bismuth oxycarbonate, talc, kaolin, and magnesium oxide showed intermediate adsorptive properties, while aluminum hydroxide (B78521) and calcium carbonate had low to no adsorptive effects on nitrofurantoin. nih.gov
| Antacid Ingredient | Adsorptive Capacity for Nitrofurantoin | Effect on Nitrofurantoin Bioavailability |
|---|---|---|
| Magnesium Trisilicate | High | Reduces rate and extent of absorption rxlist.comebmconsult.com |
| Aluminum Hydroxide | Low to None | Minimal effect |
| Calcium Carbonate | Low to None | Minimal effect |
| Magnesium Oxide | Intermediate | Potential for some reduction in absorption |
| Bismuth Oxycarbonate | Intermediate | Potential for some reduction in absorption |
Interactions with Uricosuric Agents: Inhibition of Renal Tubular Secretion
Uricosuric agents, such as probenecid (B1678239) and sulfinpyrazone (B1681189), are compounds that increase the excretion of uric acid. However, they can significantly impact the pharmacokinetics of nitrofurantoin through their effects on renal excretion pathways. pediatriconcall.comfda.gov
Detailed Research Findings: The primary mechanism of this interaction is the inhibition of renal tubular secretion of nitrofurantoin by uricosuric drugs. rxlist.comnih.govnih.gov Nitrofurantoin is eliminated from the body through both glomerular filtration and tubular secretion in the kidneys. wikipedia.org Probenecid and sulfinpyrazone are competitive inhibitors of organic anion transporters (OATs) in the renal tubules, which are responsible for secreting various compounds, including nitrofurantoin, from the blood into the urine. medcentral.commedicinesinformation.co.nznih.gov
By blocking this secretion pathway, these agents cause a decrease in the urinary concentration of nitrofurantoin. ebmconsult.compediatriconcall.com This is clinically significant because the antibacterial efficacy of nitrofurantoin is dependent on achieving therapeutic concentrations in the urine. wikipedia.org Concurrently, the inhibition of renal excretion leads to an increase in the plasma concentration of nitrofurantoin, which may elevate the risk of systemic toxicity. rxlist.compediatriconcall.commedcentral.com One study in rats, however, did not find a significant alteration in the urinary excretion of nitrofurantoin with probenecid co-administration. nih.gov
| Interacting Agent | Mechanism of Interaction | Effect on Nitrofurantoin Urinary Concentration | Effect on Nitrofurantoin Plasma Concentration |
|---|---|---|---|
| Probenecid | Inhibition of renal tubular secretion via OATs medcentral.commedicinesinformation.co.nz | Decreased ebmconsult.compediatriconcall.com | Increased rxlist.commedcentral.com |
| Sulfinpyrazone | Inhibition of renal tubular secretion pediatriconcall.commedcentral.com | Decreased ebmconsult.compediatriconcall.com | Increased rxlist.commedcentral.com |
In Vitro Antagonism with Other Antimicrobial Agents (e.g., Quinolones)
While nitrofurantoin is an effective urinary antiseptic, its combination with certain other classes of antimicrobial agents, particularly quinolones, can lead to antagonistic effects. This antagonism has been demonstrated in laboratory settings.
Detailed Research Findings: In vitro studies have shown that nitrofurantoin can antagonize the antibacterial activity of quinolone antibiotics such as nalidixic acid, norfloxacin, ciprofloxacin (B1669076), and enoxacin. fda.govmedcentral.comnih.govfda.gov This antagonistic interaction appears to be most pronounced against certain Gram-negative bacilli, including Proteus mirabilis and Klebsiella aerogenes. nih.gov The mechanism of this antagonism is thought to involve the suppression of the bactericidal effect of quinolones by nitrofurantoin. nih.gov For instance, the bacteriolytic response of P. mirabilis to quinolones was observed to be abolished in the presence of nitrofurantoin. nih.gov
It is important to note that this antagonism has been primarily observed in vitro, and its clinical significance in patients has not been definitively established. wikipedia.orgmedcentral.comfda.gov No interaction was noted when nitrofurantoin and newer quinolones were tested against Pseudomonas aeruginosa, staphylococci, or streptococci. nih.gov
| Quinolone Agent | Observed In Vitro Interaction with Nitrofurantoin | Affected Organisms (Examples) |
|---|---|---|
| Nalidixic Acid | Antagonism medcentral.comnih.govnih.gov | Gram-negative bacilli nih.gov |
| Norfloxacin | Antagonism nih.gov | Gram-negative bacilli nih.gov |
| Ciprofloxacin | Antagonism nih.gov | Gram-negative bacilli nih.gov |
| Enoxacin | Antagonism nih.gov | Gram-negative bacilli nih.gov |
Biochemical Basis of Other Potential Compound-Compound Interactions
The unique mechanism of action of nitrofurantoin, which involves intracellular reduction to reactive intermediates, forms the basis for its antimicrobial activity but also presents potential for other biochemical interactions. hres.capediatriconcall.com
Detailed Research Findings: Nitrofurantoin is reduced by bacterial flavoproteins to highly reactive intermediates that can damage bacterial ribosomal proteins, DNA, and other macromolecules, thereby inhibiting various vital cellular processes. hres.camedsafe.govt.nzfda.gov This broad-based mode of action may explain the low incidence of acquired bacterial resistance. hres.cahres.ca
This same reductive activation process can have implications for drug interactions. For example, co-administration of oxidizing agents could theoretically interfere with the formation of the reactive intermediates necessary for antibacterial activity, although specific clinical examples are not well-documented.
Furthermore, nitrofurantoin's interaction with human serum albumin (HSA) has been studied. researchgate.netnih.gov Research indicates that nitrofurantoin binds to HSA, which is a common mechanism for the transport of drugs in the bloodstream. nih.gov This binding is a reversible process and is a key determinant of the drug's distribution and availability. Compounds that compete for the same binding site on albumin could potentially displace nitrofurantoin, altering its free concentration and pharmacokinetic profile. nih.gov For example, warfarin (B611796) has been shown to bind to the same site on HSA as nitrofurantoin. nih.gov
Finally, nitrofurantoin has been associated with hemolytic anemia in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency. uoanbar.edu.iqnih.gov This is a pharmacogenetic interaction where the drug's oxidative stress potential exceeds the red blood cells' capacity to regenerate protective antioxidants due to the enzyme deficiency, leading to hemolysis. medsafe.govt.nz
Environmental Fate and Degradation Pathways of Nitrofurantoin Monohydrate
Photolytic Degradation Studies and Kinetics
The photochemical degradation of nitrofurantoin (B1679001) in aquatic systems is a significant and rapid process. nih.gov Research indicates that direct photolysis, where the molecule itself absorbs solar radiation, is the predominant degradation pathway, far outweighing the effects of indirect photochemical processes involving reactive oxygen species. researchgate.netnih.gov
Studies using simulated solar radiation have shown that the photodegradation of nitrofurantoin follows pseudo-first-order kinetics. researchgate.netnih.gov The process is remarkably fast, with a reported half-life of less than 20 minutes. researchgate.netirb.hr In environmental conditions simulating mid-summer at a latitude of 45°N, the direct photolysis half-life ranges from 0.080 to 0.44 hours. nih.gov The rate of degradation is influenced by the water matrix; direct photolysis in ultrapure water (k₁ = 0.0176 min⁻¹) is faster than indirect photodegradation in river water (k₁ = 0.0088 min⁻¹) or synthetic wastewater (k₁ = 0.0154 min⁻¹). nih.gov
The quantum yield of nitrofurantoin's photodegradation is highest in acidic conditions (pH 4) and tends to decrease as the pH increases. nih.gov The degradation process is complex, involving several initial mechanisms. Upon exposure to UV light, a rapid photoisomerization occurs, creating a photostationary state between the syn and anti isomers of the molecule. nih.govresearchgate.net Following this, several degradation pathways have been proposed, including the opening of the heterocyclic ring, nucleophilic aromatic photosubstitution, and the homolytic cleavage of the N-N bond. nih.gov
A major photodegradation product identified in these studies is 5-nitro-2-furaldehyde (B57684). nih.govnih.gov This product is itself photolabile and can degrade further to produce nitrous acid, which in turn can catalyze the degradation of the parent nitrofurantoin, leading to an autocatalytic effect. nih.gov
Interactive Table 1: Photodegradation Kinetics of Nitrofurantoin
| Parameter | Value | Condition | Citation |
|---|---|---|---|
| Kinetics Model | Pseudo-first-order | Simulated solar radiation | researchgate.netnih.gov |
| Half-life (t½) | < 20 minutes | Simulated solar radiation | researchgate.netirb.hr |
| Half-life (t½) | 0.080 - 0.44 hours | Mid-summer, 45°N latitude | nih.gov |
| Rate Constant (k₁) | 0.0176 min⁻¹ | Ultrapure water (Direct photolysis) | nih.gov |
| Rate Constant (k₁) | 0.0088 min⁻¹ | River water (Indirect photolysis) | nih.gov |
| Rate Constant (k₁) | 0.0154 min⁻¹ | Synthetic wastewater (Indirect photolysis) | nih.gov |
| Quantum Yield (Φ) | 0.2047 | pH 4 | nih.gov |
Hydrolytic Stability and Degradation Products
Hydrolysis is another key abiotic process that determines the environmental persistence of nitrofurantoin. nih.gov The stability of the compound in water is highly dependent on both pH and temperature. nih.govresearchgate.net
Investigations into its hydrolytic degradation have demonstrated that the process follows first-order kinetics. nih.govresearchgate.net Nitrofurantoin is significantly more stable in acidic environments than in neutral or alkaline solutions. nih.gov At a temperature of 20°C, the half-life of nitrofurantoin is approximately 3.9 years at pH 4, highlighting its persistence under these conditions. nih.govresearchgate.net In contrast, the half-life dramatically decreases in neutral and alkaline waters and with increasing temperature. nih.govresearchgate.net At 60°C and pH 9, the half-life is as short as 0.5 days. nih.govresearchgate.net The temperature dependence of the hydrolysis rate constant has been quantified using the Arrhenius equation, yielding activation energies (Ea) of 100.7 kJ mol⁻¹ at pH 4, 111.2 kJ mol⁻¹ at pH 7, and 102.3 kJ mol⁻¹ at pH 9. nih.gov
The degradation pathways via hydrolysis are also influenced by pH. nih.govresearchgate.net Three primary processes have been proposed:
Protonation of the nitrofurantoin molecule followed by the cleavage of the N-N single bond. nih.gov
Cleavage of the heterocyclic, non-aromatic ring. nih.gov
Reduction of the non-aromatic heterocyclic ring. nih.gov
Forced degradation studies have confirmed its instability in both acidic (0.1M HCl) and basic (0.1M NaOH) media, with degradation reaching 73.56% and 100%, respectively. fagron.de
Interactive Table 2: Hydrolytic Half-life of Nitrofurantoin at Different pH and Temperatures
| pH | Temperature (°C) | Half-life (t½) | Citation |
|---|---|---|---|
| 4 | 20 | 3.9 years | nih.govresearchgate.net |
| 4 | 40 | - | |
| 4 | 60 | - | |
| 7 | 20 | - | |
| 7 | 40 | - | |
| 7 | 60 | - | |
| 9 | 20 | - | |
| 9 | 40 | - |
| 9 | 60 | 0.5 days | nih.govresearchgate.net |
Note: Specific half-life values for all conditions were not available in the searched literature.
Bioremediation and Environmental Impact Research
While the environmental impact of many antibiotics has been a growing concern, nitrofuran derivatives like nitrofurantoin have been less extensively studied. nih.govsciencegate.app Bioremediation, which utilizes microorganisms to break down contaminants, is a promising technology for addressing pharmaceutical pollution. encyclopedia.pubresearchgate.net
Research has successfully isolated several bacterial species capable of growing in the presence of nitrofurantoin and degrading it. nih.govrepec.org Studies have demonstrated that selected microbial cultures can achieve between 50% and 90% removal of nitrofurantoin over a 28-day period, depending on the specific strain. nih.govsciencegate.apprepec.org One of the most effective strains identified is Serratia marcescens, which was able to remove 96% of the compound in 28 days. researchgate.net The biodegradation process leads to the formation of transformation products, including 1-aminohydantoin (B1197227), semicarbazide (B1199961), and hydrazine (B178648). researchgate.net Notably, these biotransformation products have been found to exhibit increased cytotoxicity towards bacteria compared to the parent compound. researchgate.net
The presence of nitrofurantoin is not benign to the microorganisms involved in its degradation. repec.org Exposure to the antibiotic can provoke modifications in microbial cell properties, including decreases in membrane permeability and increases in cell surface hydrophobicity. nih.govrepec.org
Interactive Table 3: Summary of Nitrofurantoin Bioremediation Studies
| Microorganism(s) | Degradation Efficiency | Duration | Biotransformation Products | Citation |
|---|---|---|---|---|
| Isolated microbial cultures | 50% - 90% | 28 days | Not specified | nih.govsciencegate.apprepec.org |
| Serratia marcescens | 96% | 28 days | 1-aminohydantoin, semicarbazide | researchgate.net |
Emerging Research Areas and Future Directions in Nitrofurantoin Monohydrate Chemistry
Development of Advanced Drug Delivery Systems (Research Prototypes)
The development of advanced drug delivery systems for nitrofurantoin (B1679001) monohydrate is a significant area of research aimed at improving its therapeutic profile. These systems are designed to control the release of the drug, potentially enhancing its efficacy and patient compliance.
Nanoparticle Encapsulation and Characterization
Nanotechnology has emerged as a promising approach for the delivery of nitrofurantoin. acs.org By encapsulating the drug within nanoparticles, researchers aim to improve its solubility, stability, and bioavailability. acs.orgresearchgate.net
One area of investigation involves the use of nanostructured lipid carriers (NLCs). In a 2020 study, NLCs of nitrofurantoin were prepared using a hot homogenization process. The optimized formulation, NLC12B, demonstrated an entrapment efficiency of 89.1 ± 0.5% and a mean particle size of 237 ± 7 nm. ijpsdronline.com Transmission electron microscopy confirmed the spherical nature and uniform distribution of the nitrofurantoin-loaded NLCs. ijpsdronline.com
Another approach is the use of polymeric nanoparticles. Research has explored the use of polymers derived from methacrylic acid and polyvinyl alcohol to create nanoparticles smaller than 200 nm. researchgate.net The inclusion of polyvinyl alcohol was found to significantly increase the encapsulation of the active agent. researchgate.net Similarly, chitosan-surface-modified PLGA nanoparticles have been investigated for encapsulating therapeutic agents. researchgate.net The encapsulation of nitrofurantoin within cubosomes, a type of nanoparticle, has also been explored for potential applications in cancer therapy, showing enhanced cytotoxicity against breast cancer cell lines compared to the free drug. dovepress.com
Table 1: Characteristics of Nitrofurantoin Nanoparticle Formulations
| Formulation | Type | Particle Size (nm) | Entrapment Efficiency (%) | Key Findings |
| NLC12B | Nanostructured Lipid Carrier | 237 ± 7 | 89.1 ± 0.5 | Spherical morphology with uniform distribution. ijpsdronline.com |
| Cubosomal System (S6) | Cubosome | 185.1 ± 1.1 | 98.6 ± 1.8 | Showed enhanced cytotoxic effect on MCF-7 breast cancer cells. dovepress.com |
| Polymeric Nanoparticles | Polymeric | < 200 | Up to 98% (with PVA) | PVA increased encapsulation efficiency. researchgate.net |
This table is based on data from published research articles.
Polymeric Matrices and Controlled Release Formulations
Polymeric matrices are widely used to develop sustained-release formulations of nitrofurantoin, aiming to maintain therapeutic drug concentrations over an extended period and reduce dosing frequency. ijprajournal.comresearchgate.net
One study investigated the use of hydrophilic polymers like Hydroxyl Propyl Methyl Cellulose (B213188) (HPMC K4M and HPMC K100M) and a natural polymer, xanthan gum, in varying ratios to create sustained-release matrix tablets. ijprajournal.com The tablets, prepared by direct compression, successfully sustained the release of the drug for up to 12 hours. ijprajournal.com Another study also utilized HPMC K4M and found that increasing the polymer concentration decreased the drug release rate. wisdomlib.org
The combination of different polymers has also been explored. For instance, a formulation using HPMC 4000 and PVPK 30 in a matrix tablet was shown to sustain drug release for over twenty-four hours. researchgate.net Microparticles of nitrofurantoin have been enteric-coated with combinations of cellulose acetate (B1210297) phthalate (B1215562) and cellulose acetate butyrate. A specific ratio of these polymers (0.4:1.6) provided a satisfactory in-vitro release profile, with reduced release in simulated gastric fluid and sustained release in simulated intestinal fluid. nih.govresearchgate.net
The mechanism of drug release from these matrices is often a combination of swelling and erosion of the polymer. nih.gov The rate of drug release is dependent on the formation and viscosity of the hydration layer around the tablet. nih.gov
Table 2: Research Findings on Polymeric Matrices for Nitrofurantoin
| Polymer(s) Used | Formulation Type | Duration of Sustained Release | Key Findings |
| HPMC K4M, HPMC K100M, Xanthan Gum | Matrix Tablet | Up to 12 hours | A mixture of natural and synthetic polymers successfully sustained drug release. ijprajournal.com |
| HPMC K4M | Sustained-Release Capsule | Dependent on concentration | Higher polymer concentration led to slower drug release. wisdomlib.org |
| HPMC 4000, PVPK 30 | Matrix Tablet | Over 24 hours | The combination of these polymers sustained drug release effectively. researchgate.net |
| Cellulose Acetate Phthalate, Cellulose Acetate Butyrate | Enteric-Coated Microparticles | Not specified | A specific polymer ratio provided optimal in-vitro release. nih.govresearchgate.net |
This table is based on data from published research articles.
Structure-Activity Relationship (SAR) Studies for Novel Analogs
Structure-activity relationship (SAR) studies are crucial for the development of novel nitrofurantoin analogs with potentially improved efficacy and reduced side effects. These studies involve modifying the chemical structure of nitrofurantoin and evaluating the impact of these changes on its biological activity. solubilityofthings.comnih.gov
Research has focused on creating hybrid molecules that combine the nitrofurantoin scaffold with other pharmacologically active moieties. For example, nitrofurantoin-triazole hybrids have been synthesized and evaluated for their antileishmanial activity. nih.gov In one study, a derivative featuring a propargyl moiety was found to be the most active and non-toxic to human cells, identifying it as a potential lead for further investigation. nih.gov
Another area of research involves the synthesis of ethylene (B1197577) glycol derivatives of nitrofurantoin. Arylated ethylene glycol derivatives, in particular, have shown potent antileishmanial activity, with some analogs exhibiting submicromolar IC50 values against Leishmania strains. researchgate.net
SAR studies have also explored analogs where the right-hand side of the N-acylhydrazone linker contains a nitrofuran group, mimicking nitrofurantoin. These studies have revealed that metabolites of these nitrofuran-bearing analogs can act as potent inhibitors of GroEL/ES, a bacterial chaperonin, identifying a new potential target for this class of drugs. iu.edu
Artificial Intelligence and Machine Learning in Nitrofurantoin Research
Table 3: Performance of Machine Learning Models in Predicting Nitrofurantoin Susceptibility
| Machine Learning Model | Performance Metric | Value |
| Custom Algorithm | AUC-ROC | 0.93 clevelandclinic.org |
| Random Forest | AUC-ROC | 0.941 nih.govoup.com |
| Random Forest | F1 Score | 0.938 nih.govoup.com |
| Logistic Regression | AUC-ROC | 0.917 nih.govoup.com |
| Logistic Regression | F1 Score | 0.944 nih.govoup.com |
This table is based on data from published research articles.
Interdisciplinary Approaches in Chemical Biology and Material Science
Interdisciplinary research combining chemical biology and material science is opening new avenues for understanding and enhancing the properties of nitrofurantoin monohydrate.
In the realm of chemical biology, studies have investigated the interaction of nitrofurantoin with biological macromolecules. For example, fluorescence, UV-VIS, and Fourier transform infrared spectroscopy, combined with protein-ligand docking studies, have been used to explore the interactions between nitrofurantoin and human serum albumin (HSA). mdpi.com These studies have shown that nitrofurantoin can bind to HSA, with the nitro group and the oxygen of the furan (B31954) ring forming hydrogen bonds with specific amino acid residues. mdpi.com This research provides insights into the rapid blood transportation of the drug. mdpi.com
From a material science perspective, research has focused on creating new solid forms of nitrofurantoin, such as salts and cocrystals, to improve its physicochemical properties. mdpi.comacs.org For example, new multicomponent solid forms of nitrofurantoin with 4-aminopyridine (B3432731) have been developed, including an anhydrous salt, a salt monohydrate, and a salt tetrahydrate. mdpi.com Dissolution studies indicated that the anhydrous salt and its tetrahydrate form had higher dissolution rates than the parent drug. mdpi.com Similarly, novel pharmaceutical cocrystals of nitrofurantoin with compounds like isonicotinamide (B137802) and picolinamide (B142947) have been created and characterized. acs.org These cocrystals were found to be more soluble than the parent drug. acs.org
These interdisciplinary approaches are crucial for developing a deeper understanding of nitrofurantoin's behavior at the molecular level and for designing new formulations with enhanced therapeutic potential.
Q & A
Q. What analytical techniques are recommended for characterizing solid-state transformations of nitrofurantoin monohydrate during dehydration?
A combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), hot-stage microscopy (HSM), and variable-temperature X-ray powder diffraction (VT-XRPD) is critical. TGA quantifies mass loss during dehydration, while HSM provides visual insights into nucleation and growth mechanisms. VT-XRPD identifies structural changes, such as the formation of anhydrate β-form, and DSC detects thermal events linked to phase transitions .
Q. How do pharmacopeial dissolution protocols differentiate this compound and anhydrate forms?
The USP Dissolution Test 2 employs a two-stage medium: 0.01 N hydrochloric acid for 1 hour followed by pH 7.5 buffer for 6 hours. This protocol distinguishes dissolution profiles based on the solubility differences between monohydrate and anhydrate forms under varying pH conditions. The buffer stage simulates intestinal absorption, ensuring compliance with bioavailability requirements .
Q. What are the critical differences in dissolution behavior between this compound and anhydrate forms?
Anhydrate nitrofurantoin exhibits faster initial dissolution but tends to undergo solution-mediated phase transformation to the less soluble monohydrate form, reducing bioavailability. Monohydrate forms maintain lower but more stable solubility, prolonging therapeutic urinary concentrations. These differences necessitate careful selection of polymorphic forms during formulation .
Advanced Research Questions
Q. What kinetic models are appropriate for analyzing the isothermal dehydration mechanism of this compound, and how can conflicting model fits be resolved?
Model-fitting approaches (e.g., Avrami-Erofeyev A3/A4 models) describe nucleation-growth mechanisms, while model-free methods (e.g., Flynn-Wall-Ozawa) avoid mechanistic assumptions. Conflicts arise when multiple models fit TGA data equally well. Resolution requires supplementary techniques: HSM confirms random nucleation and coalescence, while VT-XRPD validates structural transitions to anhydrate β-form. This integrated approach ensures mechanistic accuracy .
Q. How do excipients like HPMC or PVP inhibit solution-mediated phase transformation of nitrofurantoin anhydrate to monohydrate?
Polymers such as hydroxypropyl methylcellulose (HPMC) and polyvinyl pyrrolidone (PVP K30) adsorb onto crystal surfaces, blocking water access and stabilizing the anhydrate form. Experimental studies using dissolution assays and molecular dynamics simulations show that HPMC and PVP reduce nucleation rates by >90%, effectively suppressing phase transformation. PEG 8000 and poloxamer 188 slow but do not fully inhibit the process .
Q. What advanced imaging techniques elucidate single-particle dehydration pathways of this compound, and what intermediates are observed?
Raman line-focus microscopy combined with multivariate curve resolution (MCR) and non-negative least squares (NNLS) analysis enables real-time visualization of dehydration at the single-particle level. Metastable intermediates, such as partially dehydrated clusters, are identified during the transition from monohydrate to anhydrate β-form. This technique resolves spatial heterogeneity in dehydration kinetics .
Q. How does the crystal structure of this compound influence its dehydration mechanism?
The isolated arrangement of water molecules in the monohydrate crystal lattice (NF-MH II) prevents directional dehydration, leading to random nucleation. VT-XRPD reveals that dehydration proceeds via a non-cooperative mechanism, with water loss creating voids that destabilize the lattice. This structural insight explains the dominance of nucleation-growth kinetics over geometric contraction models .
Methodological Guidance
- For dissolution studies : Use USP Test 2 with dual media to simulate gastrointestinal conditions. Monitor phase transitions via in-situ Raman spectroscopy .
- For kinetic modeling : Combine isothermal TGA with HSM to validate nucleation mechanisms. Avoid overreliance on model-fitting without observational support .
- For formulation stability : Prioritize HPMC or PVP K30 to inhibit hydration. Characterize polymorphic purity using VT-XRPD after accelerated stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
